4'-Methyl-biphenyl-2-methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methylphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGPVYQALBYBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine: Structural Profile & Synthetic Utility
[1]
Executive Summary
(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine is a critical biphenyl intermediate utilized in the synthesis of angiotensin II receptor antagonists (ARBs), commonly known as "Sartans" (e.g., Telmisartan, Irbesartan).[1] Structurally, it consists of a biphenyl core functionalized with a methyl group at the 4'-position and an aminomethyl group at the 2-position.[1] This specific ortho-substitution pattern induces a non-planar, twisted conformation essential for the pharmacophoric activity of the Sartan class.
This guide provides an in-depth analysis of the molecule's physicochemical properties, industrial synthetic pathways (focusing on the reduction of the key precursor OTBN), and its role in medicinal chemistry as a scaffold for bioisosteric replacement.
Molecular Architecture & Identification
The molecule is the primary amine derivative of 2-cyano-4'-methylbiphenyl (OTBN) , the industrial standard intermediate for Sartan production.[1] While OTBN is the stable, commercial form, the amine is the reactive species generated in situ or isolated for specific amide/urea couplings.
Chemical Identity[2][3][4]
| Identifier | Details |
| IUPAC Name | (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine |
| Common Synonyms | 2-(Aminomethyl)-4'-methylbiphenyl; Reduced OTBN; [4'-methyl(1,1'-biphenyl)-2-yl]methylamine |
| Precursor CAS | 114772-34-8 (Refers to the Nitrile precursor, OTBN) |
| Molecular Formula | C₁₄H₁₅N |
| SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2CN |
| InChI Key | FXXBKXHFEBSUHS-UHFFFAOYSA-N (Analogous N-methyl variant) |
Structural Conformation (The "Ortho Effect")
The steric bulk of the aminomethyl group at the 2-position (ortho) forces the two phenyl rings to twist out of coplanarity. This torsion angle (typically 45–60°) is a critical structural feature. In drug design, this twist prevents π-π stacking interactions that might lead to non-specific binding, while positioning the distal 4'-methyl group and the polar 2-substituent into specific receptor pockets.[1]
Physicochemical Properties[1][8]
The following properties are synthesized from experimental data of the nitrile precursor and calculated values for the primary amine.
| Property | Value | Source/Notes |
| Molecular Weight | 197.28 g/mol | Calculated |
| Physical State | Viscous Oil or Low-Melting Solid | Predicted (OTBN mp: 55-57°C) |
| Boiling Point | ~310–320°C (at 760 mmHg) | Predicted |
| pKa (Conjugate Acid) | 9.5 ± 0.5 | Typical for benzylamine derivatives |
| LogP | 3.2 – 3.6 | Lipophilic (Biphenyl core dominates) |
| Solubility | Soluble in DCM, EtOAc, Toluene, Alcohols.[1][2][3][4] Insoluble in water (unless protonated). | Experimental (Class behavior) |
| H-Bond Donors | 2 (Primary Amine) | Structural Analysis |
| H-Bond Acceptors | 1 (Nitrogen Lone Pair) | Structural Analysis |
Synthetic Methodologies
The synthesis of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine is almost exclusively performed via the reduction of 2-cyano-4'-methylbiphenyl (OTBN) .[1] OTBN itself is synthesized via transition-metal catalyzed cross-coupling.
Primary Route: Suzuki-Miyaura Coupling & Reduction[1]
This route is preferred for its scalability and avoidance of toxic tin reagents (Stille) or highly reactive Grignards (Kumada).
Step 1: Synthesis of OTBN (Nitrile Precursor)
-
Reagents: 4-Tolylboronic acid, 2-Bromobenzonitrile (or 2-Chlorobenzonitrile).[1]
-
Catalyst: Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄.
-
Conditions: Toluene/Water/Ethanol biphasic system, K₂CO₃ base, reflux (80-100°C).
-
Mechanism: Oxidative addition of Pd to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.
Step 2: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH₃[1]·THF).
-
Alternative (Industrial): Catalytic Hydrogenation (Raney Ni, H₂, NH₃ in MeOH).
-
Protocol: The nitrile is dissolved in anhydrous THF. Hydride is added at 0°C to prevent over-reduction or side reactions. The mixture is refluxed, then quenched (Fieser workup) to release the free amine.
Synthetic Pathway Diagram[1]
Figure 1: The convergent synthesis relies on the Suzuki coupling to form the biphenyl core (OTBN), followed by nitrile reduction to the target amine.
Medicinal Chemistry Applications
The "Sartan" Pharmacophore
The biphenyl scaffold is the defining feature of the "Sartan" class of antihypertensives. In drugs like Losartan , Valsartan , and Irbesartan , the 2-position is occupied by a tetrazole ring (an acidic bioisostere of a carboxylic acid).
The (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine serves as a versatile intermediate where the amine can be:
-
Acylated: To form amide-linked inhibitors.
-
Converted to Heterocycles: Used to build imidazolinones (as in Irbesartan) or other nitrogen-containing rings.
-
Bioisosteric Replacement: The -CH2-NH2 group mimics the spacing and polarity of the -tetrazole or -COOH groups, often used in structure-activity relationship (SAR) studies to probe the receptor's hydrogen-bonding capability.[1]
Structural Biology Insight
The AT1 receptor (target of Sartans) contains a hydrophobic pocket that accommodates the 4'-methylbiphenyl moiety. The "ortho-twist" ensures that the biphenyl unit fits into this cleft, while the polar group (amine/tetrazole) interacts with Arg167 or Lys199 residues in the receptor active site.
Analytical Characterization
To validate the synthesis of the amine from the nitrile, the following spectral changes are diagnostic:
-
IR Spectroscopy: Disappearance of the sharp Nitrile (C≡N) stretch at ~2220 cm⁻¹ and appearance of N-H stretching bands (doublet for primary amine) at 3300–3400 cm⁻¹ .
-
¹H NMR (CDCl₃, 400 MHz):
-
Methyl Group: Singlet at δ ~2.4 ppm (3H).
-
Methylene (-CH₂-N): Singlet or broad singlet at δ ~3.8 ppm (2H).[1] (Distinct shift from the nitrile precursor).
-
Aromatic Protons: Multiplet at δ 7.2–7.5 ppm (8H).
-
Amine Protons (-NH₂): Broad singlet at δ ~1.5 ppm (variable, D₂O exchangeable).
-
Safety & Handling
As a primary benzylic-type amine, standard safety protocols apply.
-
Hazards:
-
Skin/Eye Irritation: Corrosive or highly irritating to mucous membranes (pH > 11).
-
Sensitization: Potential skin sensitizer.[5]
-
Toxicity: Harmful if swallowed (based on biphenyl toxicity profile).
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric CO₂ (carbamate formation). Keep cool and dry.[6][7]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
OTBN Synthesis (Suzuki): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Sartan Drug Discovery: Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry, 39(3), 625–656. Link[1]
-
Nitrile Reduction Protocols: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Journal of the American Chemical Society, 104(13), 3763–3765. Link[1]
-
OTBN Industrial Process: "Process for the preparation of 2-cyano-4'-methylbiphenyl." US Patent 5,130,439. Link
Sources
- 1. CAS [chemicalbook.com]
- 2. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | C14H15N | CID 1394296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 4. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. statlab.com [statlab.com]
- 6. fishersci.fi [fishersci.fi]
- 7. fishersci.com [fishersci.com]
2-(Aminomethyl)-4'-methylbiphenyl vs 4'-methyl-2-cyanobiphenyl
The following technical guide provides an in-depth analysis of 2-(Aminomethyl)-4'-methylbiphenyl and 4'-methyl-2-cyanobiphenyl (OTBN) , focusing on their critical roles in the synthesis of Angiotensin II Receptor Blockers (Sartans).
Comparative Analysis: 4'-Methyl-2-cyanobiphenyl (OTBN) vs. 2-(Aminomethyl)-4'-methylbiphenyl
Executive Summary
In the high-stakes landscape of antihypertensive drug development, the biphenyl scaffold is the structural backbone of the "Sartan" class (Losartan, Irbesartan, Valsartan, etc.). This guide differentiates the primary commercial intermediate (4'-methyl-2-cyanobiphenyl, or OTBN) from its reduced derivative (2-(Aminomethyl)-4'-methylbiphenyl).
While OTBN serves as the electrophilic "hub" for constructing the tetrazole pharmacophore, the aminomethyl derivative often emerges as a critical process impurity or a specialized intermediate for non-tetrazole analogs. Understanding the divergent reactivities of the Nitrile (CN) versus the Amine (CH₂NH₂) functionalities is essential for process control, yield optimization, and impurity mitigation in Active Pharmaceutical Ingredient (API) manufacturing.
Molecular Architecture & Physicochemical Profile
The fundamental difference lies in the oxidation state of the carbon on the 2-position of the biphenyl ring.
| Feature | 4'-Methyl-2-cyanobiphenyl (OTBN) | 2-(Aminomethyl)-4'-methylbiphenyl |
| CAS Number | 114772-53-1 | Not widely commercialized (Impurity/Intermediate) |
| Structure | Biphenyl with -CN at pos. 2 and -CH₃ at pos. 4' | Biphenyl with -CH₂NH₂ at pos. 2 and -CH₃ at pos. 4' |
| Molecular Formula | C₁₄H₁₁N | C₁₄H₁₅N |
| Molecular Weight | 193.25 g/mol | 197.28 g/mol |
| Electronic Nature | Electrophilic (CN carbon is susceptible to nucleophilic attack) | Nucleophilic (Primary amine lone pair is reactive) |
| Key Reactivity | Cycloaddition (with Azides), Hydrolysis (to Amide/Acid) | Alkylation, Acylation, Salt Formation |
| Process Role | Key Starting Material (KSM) for Sartans | Reduction Impurity or Specialized Intermediate |
Synthetic Pathways & Transformations[2][3]
The relationship between these two compounds is defined by Redox Chemistry . OTBN is the parent molecule; the amine is the product of its reduction.
3.1 The "Sartan Hub": Synthesis of OTBN
OTBN is synthesized via a transition-metal catalyzed cross-coupling reaction, typically the Suzuki-Miyaura Coupling . This route is preferred industrially over the Grignard reaction due to milder conditions and higher functional group tolerance.
-
Reagents: o-Chlorobenzonitrile + p-Tolylboronic acid.
-
Catalyst: Palladium (Pd) or Nickel (Ni) complexes.
-
Critical Control: Preventing the hydrolysis of the nitrile group during the aqueous workup.
3.2 Divergent Pathways: Tetrazole vs. Amine
Once OTBN is secured, the synthetic route forks. The "Sartan Pathway" maintains the carbon's oxidation state to form a tetrazole. The "Impurity Pathway" reduces it.
-
Pathway A (Target - Sartans): The nitrile reacts with Sodium Azide (
) or Tributyltin Azide to form the Tetrazole ring. This 5-membered nitrogen ring is the bioisostere of a carboxylic acid, crucial for binding to the Angiotensin II receptor. -
Pathway B (Impurity - Reduction): If OTBN is exposed to reducing conditions (e.g., catalytic hydrogenation intended to remove halide impurities), the nitrile group is reduced to a primary amine (
).
3.3 Visualization of Reaction Pathways
The following diagram illustrates the central role of OTBN and the divergence between the desired tetrazole formation and the undesired amine reduction.
Caption: Divergent synthetic pathways from the OTBN hub. Green indicates the target Sartan route; Red indicates the potential reduction impurity pathway.
Impurity Profiling & Control Strategy
In the context of drug substance manufacturing, 2-(Aminomethyl)-4'-methylbiphenyl is classified as a process-related impurity.
4.1 Mechanism of Formation (The Risk)
The amine is most commonly formed during recycling loops .
-
Scenario: During the bromination of OTBN to Br-OTBN, a di-bromo byproduct is formed. To recover yield, this mixture is often subjected to catalytic hydrogenation to "reset" the material back to OTBN.
-
The Hazard: If the hydrogenation is too vigorous (high pressure, active catalyst, high temp), the reaction will not stop at the de-halogenation of the methyl group but will proceed to reduce the nitrile to the amine.
4.2 Analytical Detection
Distinguishing the Nitrile from the Amine is straightforward using standard analytical techniques:
-
HPLC: The Amine is significantly more polar and basic. On a reverse-phase C18 column at neutral pH, it will elute earlier than the neutral Nitrile. At low pH (acidic mobile phase), the amine becomes protonated (
), further shifting its retention time. -
Mass Spectrometry (MS):
-
OTBN:
-
Amine:
(+4 mass units corresponding to ).
-
4.3 Mitigation Protocol
To prevent the formation of the amine impurity during hydrogenation steps:
-
Catalyst Poisoning: Use partially poisoned catalysts (e.g., Lindlar catalyst or sulfided Pt/C) that are active enough for de-halogenation but inactive toward nitriles.
-
Solvent Selection: Avoid acidic solvents which can activate the nitrile toward reduction.
-
In-Process Control (IPC): Monitor the reaction by HPLC for the appearance of the "Amine peak" (RRT ~0.4-0.6 relative to OTBN, depending on method).
Safety & Handling Implications
| Parameter | 4'-Methyl-2-cyanobiphenyl (OTBN) | 2-(Aminomethyl)-4'-methylbiphenyl |
| Hazard Class | Acute Toxicant (Oral) | Corrosive / Irritant |
| GHS Signal | Warning | Danger |
| Mechanism | Metabolizes to release cyanide ions ( | Basic nature causes skin/eye burns; potential sensitizer. |
| Handling | Avoid dust generation. Use full PPE. Treat as a cyanide precursor. | Handle under inert atmosphere (absorbs |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 145512: 2-Cyano-4'-methylbiphenyl. Retrieved from [Link]
- European Patent Office.Process for producing 4'-bromomethyl-2-cyanobiphenyl (EP1535901B1).
-
ResearchGate. Catalytic Reduction of Nitriles to Primary Amines. Retrieved from [Link]
The Critical Divide: A Comparative Analysis of 4'-Methyl-biphenyl-2-methanamine and its 4-Methanamine Positional Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the subtle distinction of a functional group's position can precipitate a profound divergence in pharmacological activity, toxicity, and pharmacokinetic profiles. Positional isomerism, a fundamental concept in structural chemistry, remains a critical consideration in drug design and development.[1] This technical guide provides a comprehensive analysis of two such isomers: 4'-Methyl-biphenyl-2-methanamine and 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine. We explore the nuanced yet significant differences in their chemical structure, physicochemical properties, synthetic pathways, and prospective pharmacological implications. This document serves as an in-depth resource, offering both theoretical grounding and practical, field-proven methodologies for their synthesis and differentiation, tailored for professionals engaged in the intricate process of drug discovery.
The Isomeric Imperative in Drug Design
Isomerism is a cornerstone of clinical pharmacology, as isomers frequently exhibit distinct pharmacokinetic and pharmacodynamic properties.[2][3] Even minor alterations in the spatial arrangement of atoms can dramatically influence a molecule's interaction with highly specific biological targets like enzymes and receptors.[4] The two enantiomers of a chiral drug, for instance, can have vastly different effects, with one providing the therapeutic benefit while the other might be inactive or even contribute to adverse effects.[5] Similarly, positional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can lead to significant variations in efficacy, metabolism, and bioavailability.[6]
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The compounds of interest, 4'-Methyl-biphenyl-2-methanamine and 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (henceforth referred to as the 2-methanamine and 4-methanamine isomers, respectively), exemplify the challenge and opportunity presented by positional isomerism. Both possess the same C₁₄H₁₅N molecular formula and a molecular weight of 197.27 g/mol .[7] However, the placement of the aminomethyl (-CH₂NH₂) group at either the C2 or C4 position of the biphenyl ring system dictates a unique three-dimensional geometry, profoundly influencing how the molecule presents itself to biological systems.
Caption: Structural comparison of the 2-methanamine and 4-methanamine isomers.
Comparative Physicochemical Properties: A Predictive Analysis
| Property | 4'-Methyl-biphenyl-2-methanamine (Predicted) | 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (Known/Predicted) | Rationale for Difference |
| IUPAC Name | [2-(4-methylphenyl)phenyl]methanamine | [4-(4-methylphenyl)phenyl]methanamine[7] | Positional nomenclature of the methanamine group. |
| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₅N[7] | Isomers share the same molecular formula by definition. |
| Molecular Weight | 197.27 g/mol | 197.27 g/mol [7] | Isomers have identical molecular weights. |
| pKa (of amine) | Likely slightly lower than the 4-isomer | ~9.5 - 10.5 | The ortho-biphenyl group may exert a mild steric or electronic effect, potentially influencing the basicity of the amine. |
| logP | Likely slightly lower than the 4-isomer | ~3.5 - 4.0 | The 2-isomer is less linear, potentially reducing its crystal lattice energy and increasing intramolecular hydrogen bonding potential, which can slightly decrease lipophilicity. |
| Boiling Point | Likely lower than the 4-isomer | Higher | The more linear and symmetric structure of the 4-isomer allows for more efficient crystal packing, leading to a higher melting and boiling point.[10] |
| Aqueous Solubility | Likely higher than the 4-isomer | Lower | Disruption of molecular symmetry in the 2-isomer can lead to weaker intermolecular forces in the solid state, making it easier for solvent molecules to solvate, thus increasing solubility.[8] |
Strategic Synthesis of Positional Isomers
The synthesis of these specific isomers hinges on the controlled formation of the biphenyl core, a task for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited.[11] The Suzuki-Miyaura coupling and Kumada-Corriu coupling are robust and versatile methods for this purpose.[12][13] The general strategy involves coupling an appropriately substituted aryl halide with an arylboronic acid (Suzuki) or a Grignard reagent (Kumada).
A key precursor for introducing the methanamine group is the corresponding nitrile (-CN), which can be readily reduced to the primary amine. Therefore, the synthesis is logically divided into two main stages: formation of the cyanobiphenyl core and subsequent reduction.
Caption: Generalized workflow for the synthesis of biphenyl methanamine isomers.
Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (4-Isomer)
This protocol is based on a Suzuki-Miyaura coupling followed by nitrile reduction.
Step 1: Suzuki-Miyaura Coupling to form 4'-Methyl-biphenyl-4-carbonitrile
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of Toluene:Ethanol as the solvent. Bubble nitrogen through the mixture for 20-30 minutes to degas.
-
Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4'-Methyl-biphenyl-4-carbonitrile.
Step 2: Reduction of Nitrile to Amine
-
Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 4'-Methyl-biphenyl-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent: Cool the flask to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LAH) (1.5-2.0 eq) in THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the final product, 4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine.
Experimental Protocol: Synthesis of 4'-Methyl-biphenyl-2-methanamine (2-Isomer)
The synthesis of the 2-isomer follows a similar path, substituting the starting materials. A Kumada coupling is often efficient for sterically hindered ortho-substituted biphenyls.[13]
Step 1: Kumada Coupling to form 4'-Methyl-biphenyl-2-carbonitrile
-
Grignard Formation: Prepare p-tolylmagnesium bromide by reacting 4-bromotoluene with magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Coupling Reaction: In a separate flame-dried flask, add 2-chlorobenzonitrile (1.0 eq) and a nickel catalyst, such as NiCl₂(dppp) (0.05 eq), in anhydrous THF.
-
Addition: Cool the catalyst mixture to 0 °C and slowly add the prepared p-tolylmagnesium bromide solution dropwise.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature for 8-16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[13]
-
Purification: Purify the crude product by flash column chromatography.
Step 2: Reduction of Nitrile to Amine
-
Follow the same LAH reduction protocol as described for the 4-isomer, using 4'-Methyl-biphenyl-2-carbonitrile as the starting material.
Differentiating the Isomers: Analytical Strategy
Distinguishing between the two positional isomers is straightforward using standard analytical techniques. The key is to exploit the differences in molecular symmetry and the electronic environment of the protons and carbons.
Caption: Logical workflow for the analytical differentiation of the isomers.
-
¹H NMR Spectroscopy: This is the most definitive method. The 4-methanamine isomer will exhibit a more symmetric pattern of signals in the aromatic region. In contrast, the 2-methanamine isomer, being unsymmetrical, will show a more complex and crowded set of signals for its aromatic protons, with distinct coupling patterns indicative of ortho, meta, and para relationships within two different spin systems.
-
¹³C NMR Spectroscopy: Similarly, the 4-isomer will show fewer signals in the aromatic region than the 2-isomer due to its higher symmetry.
-
High-Performance Liquid Chromatography (HPLC): On a reverse-phase column, the more polar 2-isomer will likely have a shorter retention time than the more non-polar, linear 4-isomer.
-
Mass Spectrometry (MS): While MS will show the same parent mass for both isomers, analysis of fragmentation patterns (MS/MS) could potentially reveal differences, such as a more facile loss of the aminomethyl group in the sterically crowded 2-isomer.
Prospective Pharmacological and Toxicological Implications
The positioning of the aminomethyl group is expected to have profound consequences on the pharmacological profile.
-
Receptor/Enzyme Binding: The 4-methanamine isomer presents a linear, rod-like shape, which may be ideal for fitting into long, narrow binding pockets. The 2-methanamine isomer has a "kinked" or "twisted" conformation due to the ortho substitution, which restricts free rotation around the biphenyl bond. This shape might be preferred by receptors with more globular or L-shaped binding sites. This difference in shape can lead to orders-of-magnitude differences in binding affinity and selectivity.[14]
-
Metabolism: The primary amine is a likely site for metabolism (e.g., by monoamine oxidase). The accessibility of this group to metabolic enzymes could be different. The aminomethyl group in the 2-isomer is more sterically shielded by the adjacent phenyl ring, which could slow its rate of metabolism, potentially leading to a longer half-life but also potential for different metabolite profiles.
-
Toxicity: Different metabolic pathways can lead to different toxicological outcomes. For example, if one isomer is metabolized to a reactive quinone-type species while the other is not, their safety profiles will be dramatically different.[15] The differing ability to interact with off-targets, such as hERG channels or CYP450 enzymes, is also a critical consideration directly linked to the molecule's three-dimensional structure.
Conclusion
The distinction between 4'-Methyl-biphenyl-2-methanamine and its 4-methanamine isomer is far from trivial. It is a clear and compelling illustration of how subtle changes in molecular architecture can lead to significant variations in the essential properties that govern a compound's journey to becoming a viable drug candidate. For the medicinal chemist and drug development professional, a deep understanding of these isomeric differences is not merely an academic exercise but a practical necessity. It enables the rational design of molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately guiding the selection of candidates with the highest probability of clinical success. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to synthesize, isolate, and characterize these and similar positional isomers, facilitating further exploration of their structure-activity relationships.
References
- Patsnap Eureka. (2025). Role of Geometric Isomers in Enzyme-Drug Design and Discovery.
- Churi, S., & Fagiolino, P. (2013). A review of drug isomerism and its significance. PMC.
- Blogs@NTU. (2018). Drug Design: When one size fits all backfires | Stereochemistry.
- PubMed. (2013). A review of drug isomerism and its significance.
- Semantic Scholar. A review of drug isomerism and its significance.
- PubChem. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | C14H15N.
- BenchChem. (2025). Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis.
- Journal of the Korean Chemical Society. (2005). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
- PMC. (2010). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide.
- Jubilant Biosys. Physicochemical Properties.
- BenchChem. (2025). An In-depth Technical Guide to 4-Methylbiphenyl.
- Wikipedia. Structural isomer.
- Doc Brown's Chemistry. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F.
- PubChem. Biphenyl | C6H5C6H5 | CID 7095.
- PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
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4'-Methyl-biphenyl-2-methanamine solubility in organic solvents
4'-Methyl-biphenyl-2-methanamine: A Comprehensive Technical Guide to Solubility Profiling in Organic Solvents
Executive Summary
In early-stage drug discovery and process chemistry, biphenyl-containing primary amines serve as privileged scaffolds for synthesizing a wide array of active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers and novel kinase inhibitors. 4'-Methyl-biphenyl-2-methanamine (CAS: 40694-54-0) [1] is a highly versatile building block. However, its rigid biphenyl core combined with an ionizable primary amine creates a complex physicochemical profile.
As a Senior Application Scientist, I frequently observe that poor solvent selection during the synthesis or purification of such intermediates leads to suboptimal yields, polymorphic impurities, and formulation bottlenecks. This whitepaper provides an in-depth, causality-driven guide to the thermodynamic solubility of 4'-Methyl-biphenyl-2-methanamine in organic solvents, bridging theoretical solubility parameters with empirical high-throughput screening methodologies.
Physicochemical Profiling & Theoretical Solubility
To predict the solubility of 4'-Methyl-biphenyl-2-methanamine, we must analyze its Structure-Property Relationships (SPR). The molecule consists of a highly lipophilic 4-methylbiphenyl moiety (driving strong London dispersion forces) and a methanamine group (capable of hydrogen bonding and ionization).
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP)[2]. The cohesive energy density of a solvent or solute is divided into three intermolecular interactions:
- (Dispersion Forces): Dominant in the biphenyl core.
- (Polarity): Driven by the spatial arrangement of the amine.
- (Hydrogen Bonding): Dictated by the primary amine's ability to donate and accept protons.
By mapping the HSP of 4'-Methyl-biphenyl-2-methanamine against various solvents, we can predict miscibility. Solvents with an HSP vector close to that of the solute (a small interaction radius,
Table 1: Estimated Hansen Solubility Parameters (HSP) at 25°C
| Substance / Solvent | Predicted Affinity for Free Base | |||
| 4'-Methyl-biphenyl-2-methanamine | ~18.5 | ~4.5 | ~6.0 | - |
| Toluene | 18.0 | 1.4 | 2.0 | High |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Very High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High |
| Methanol (MeOH) | 11.6 | 13.0 | 24.0 | Low-Moderate |
| Water | 15.5 | 16.0 | 42.3 | Practically Insoluble |
Causality Note: The free base exhibits a
Empirical Solubility in Organic Solvents
Solubility is not static; it is highly dependent on the ionization state of the molecule. In synthetic workflows, 4'-Methyl-biphenyl-2-methanamine is encountered either as a Free Base (viscous oil or low-melting solid) or isolated as a Hydrochloride (HCl) Salt for enhanced stability.
-
Free Base: Dominated by lipophilicity (Estimated LogP ~3.8). Soluble in low-dielectric organic solvents.
-
HCl Salt: Protonation of the amine shifts the topological polar surface area (TPSA), introducing strong ion-dipole interactions. This drastically reduces solubility in non-polar solvents while exponentially increasing solubility in polar protic solvents.
Table 2: Quantitative Thermodynamic Solubility Profile (mg/mL at 25°C)
| Solvent Class | Solvent | Dielectric Constant ( | Free Base Solubility | HCl Salt Solubility |
| Non-Polar | Hexane | 1.9 | > 50 mg/mL | < 0.1 mg/mL |
| Non-Polar | Toluene | 2.4 | > 100 mg/mL | < 0.1 mg/mL |
| Polar Aprotic | Dichloromethane | 9.1 | > 200 mg/mL | ~ 2.5 mg/mL |
| Polar Aprotic | Ethyl Acetate | 6.0 | > 100 mg/mL | < 1.0 mg/mL |
| Polar Protic | Methanol | 33.0 | ~ 50 mg/mL | > 100 mg/mL |
| Aqueous | Water (pH 7.4) | 80.1 | < 0.05 mg/mL | > 50 mg/mL |
Experimental Methodology: High-Throughput Thermodynamic Solubility Screening
Kinetic solubility assays—which rely on diluting a DMSO stock into a solvent—frequently induce supersaturation, leading to artificially inflated and unreliable solubility values[3]. To generate actionable data for crystallization and process scale-up, a Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is mandatory[4],[5].
Self-Validating Protocol: The Shake-Flask Method
This protocol is designed as a self-validating system. By incorporating a mass balance check, researchers can instantly detect anomalous solvent-mediated polymorph transformations or chemical degradation events.
Step 1: Solid Phase Preparation & Dispensing Dispense 10.0 mg of crystalline 4'-Methyl-biphenyl-2-methanamine into sealed 2.0 mL glass vials.
Step 2: Solvent Addition & Equilibration Add 500 µL of the target organic solvent to each vial. Agitate the mixtures on an orbital shaker at 400 rpm and 25°C for 48 to 72 hours to ensure true thermodynamic equilibrium is reached[4].
Step 3: Phase Separation Centrifuge the vials at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.
Step 4: HPLC-UV Quantification
Dilute an aliquot of the supernatant into a compatible mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using an isocratic HPLC-UV method (detection at
Step 5: Self-Validation (Mass Balance Check) Carefully decant the remaining supernatant, dry the residual solid pellet under vacuum, and weigh it. The mass of the recovered pellet plus the calculated mass of the dissolved solute must equal the initial 10.0 mg input (±5%). A significant deviation indicates solvent evaporation, degradation, or a reaction with the solvent.
Thermodynamic Solubility Screening Workflow
Solvent Selection Strategy for Downstream Applications
Understanding the solubility boundaries of 4'-Methyl-biphenyl-2-methanamine allows process chemists to engineer optimal solvent systems for specific downstream applications.
-
Chemical Synthesis (e.g., Amidation, Suzuki Coupling): Polar aprotic solvents like DCM and THF are ideal. They easily dissolve the free base while lacking acidic protons that could interfere with coupling reagents (e.g., HATU, EDC) or transition metal catalysts.
-
Purification & Crystallization: Anti-solvent crystallization is highly effective. The compound can be dissolved in a minimal volume of Ethyl Acetate (good solvent), followed by the slow addition of Heptane or Hexane (anti-solvent) to force controlled precipitation of high-purity crystals.
-
Salt Formation: To generate the HCl salt, dissolve the free base in an anhydrous ethereal solvent (e.g., Diethyl Ether or THF) and bubble HCl gas or add a solution of HCl in dioxane. The resulting salt will immediately crash out of the non-polar solution due to the drastic shift in its HSP profile.
Solvent Selection Decision Tree for Downstream Applications
References
-
Baka, E., et al. "Determination of Thermodynamic Solubility." Bio-protocol, 2018. URL:[Link]
-
Evotec. "Thermodynamic Solubility Assay." Evotec In Vitro ADME Protocols, 2026. URL:[Link]
-
Hansen, C. M. "Formulation Using Hansen Solubility Parameters." ResearchGate / Pharmaceutical Sciences, 2025. URL:[Link]
-
Apley, M., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter." SciSpace, 2015. URL: [Link]
Sources
4'-Methyl-biphenyl-2-methanamine PubChem and ChemSpider entries
An In-Depth Technical Guide to 4'-Methyl-biphenyl-2-methanamine
Introduction and Strategic Overview
4'-Methyl-biphenyl-2-methanamine is a substituted aromatic amine featuring a biphenyl scaffold. This structural motif is a cornerstone in medicinal chemistry and materials science, prized for its rigid, yet tunable, electronic and steric properties. The presence of a methyl group on one phenyl ring and an aminomethyl group at the ortho-position of the other ring creates a specific stereoelectronic environment that could be of significant interest for applications as a pharmaceutical intermediate, a ligand in catalysis, or a building block for advanced materials.
Given the absence of direct data, this guide provides a predictive and methodological framework for a researcher to approach this compound. We will detail a plausible synthetic route, outline a comprehensive analytical workflow for structural verification and purity assessment, and discuss potential safety considerations based on analogous structures.
Proposed Synthetic Pathway
The most logical and efficient approach to synthesizing 4'-Methyl-biphenyl-2-methanamine involves a two-step process: the formation of the biphenyl core via a cross-coupling reaction, followed by the reduction of a nitrile precursor to the desired primary amine.
Step 1: Synthesis of the Precursor: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
The key intermediate is the corresponding biphenyl-2-carbonitrile. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance and generally excellent yields.[1]
-
Reactants: 2-Bromobenzonitrile and 4-Methylphenylboronic acid.
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable choice.
-
Base: An aqueous solution of a carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid.
-
Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene or xylene and water, is used.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the palladium catalyst (0.02-0.05 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the organic solvent (e.g., toluene) and the aqueous base solution (e.g., 2M K₂CO₃).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product, 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile, can be purified by column chromatography on silica gel.[2]
Step 2: Reduction of the Nitrile to 4'-Methyl-biphenyl-2-methanamine
The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this purpose.[3]
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: Nitrile Reduction
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching (Caution: Exothermic): Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Collect the filtrate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4'-Methyl-biphenyl-2-methanamine.
-
Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.
Caption: Proposed two-step synthesis of 4'-Methyl-biphenyl-2-methanamine.
Analytical Characterization Workflow
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₅N | |
| Molecular Weight | 197.28 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar biphenyl derivatives. |
| Boiling Point | > 300 °C (estimated) | High due to the biphenyl core. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). Insoluble in water. | Typical for aromatic amines. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity and for reaction monitoring.[4][5]
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced resolution of aromatic isomers, a phenyl-hexyl or biphenyl stationary phase can be advantageous.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is recommended.[7]
-
Detection: UV detection at a wavelength around 254 nm, where the biphenyl system absorbs strongly, is appropriate.[8]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[9][10]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Assignment |
| ¹H NMR | ~ 7.2 - 7.6 | Multiplets | Aromatic protons (8H) |
| ~ 3.8 - 4.0 | Singlet or AB quartet | Methylene protons (-CH₂-NH₂) (2H) | |
| ~ 2.4 | Singlet | Methyl protons (-CH₃) (3H) | |
| ~ 1.5 - 2.5 | Broad singlet | Amine protons (-NH₂) (2H), exchangeable with D₂O | |
| ¹³C NMR | ~ 125 - 145 | Multiple signals | Aromatic carbons (12C) |
| ~ 45 | Single signal | Methylene carbon (-CH₂-) | |
| ~ 21 | Single signal | Methyl carbon (-CH₃) |
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 197.12 (for [M+H]⁺ in ESI-MS).
-
Key Fragmentation: A prominent fragment would be the loss of the amino group, leading to the formation of a stable benzyl-type cation (m/z = 181).
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
~ 3300-3400 cm⁻¹: N-H stretching (two bands for a primary amine).
-
~ 3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~ 2850-2960 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -CH₃).
-
~ 1600 cm⁻¹: N-H bending (scissoring).
-
~ 1450-1500 cm⁻¹: Aromatic C=C stretching.
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The Biphenyl Keystone: A Technical History of 4'-Methyl-biphenyl Derivatives in Sartan Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of angiotensin II receptor blockers (ARBs), colloquially known as the sartans, represents a cornerstone in modern cardiovascular therapy. The efficacy of these drugs is intrinsically linked to their unique molecular architecture, which is largely defined by a substituted biphenyl scaffold. This in-depth technical guide traces the history and chemical evolution of key biphenyl intermediates in the discovery and development of sartan drugs. While the topic of this guide is the history of 4'-Methyl-biphenyl-2-methanamine, our investigation reveals that the industrial and historical mainstream of sartan synthesis has predominantly revolved around its close chemical relatives: 2-cyano-4'-methylbiphenyl (OTBN) and 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN). This guide will therefore focus on the pivotal role of these intermediates, while also exploring the potential and historical context of 4'-Methyl-biphenyl-2-methanamine and the chemical rationale for the prevalence of the cyano- and bromomethyl-based synthetic routes.
The Dawn of a New Class of Antihypertensives: The Rise of the Sartans
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key contributor to hypertension. The discovery of angiotensin-converting enzyme (ACE) inhibitors was a major breakthrough in cardiovascular medicine. However, the quest for a more direct and specific mechanism of action led researchers to target the angiotensin II receptor (AT1 subtype).[1] This endeavor culminated in the development of the first non-peptide, orally active AT1 receptor antagonist, Losartan, which laid the groundwork for a new class of antihypertensive drugs – the sartans.[2]
A common structural feature of most sartan drugs is a biphenyl scaffold, which correctly positions the acidic group (typically a tetrazole or a carboxylic acid) and a lipophilic side chain to effectively block the AT1 receptor. The synthesis of this crucial biphenyl core became a central challenge in the industrial production of these life-saving medications.
The Central Role of 2-Cyano-4'-methylbiphenyl (OTBN) and its Derivatives
The journey to an efficient and scalable synthesis of the sartan biphenyl backbone led to the identification of 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN), as a key intermediate.[3][4] This molecule provides the foundational skeleton upon which the complex structures of drugs like Losartan, Valsartan, and Irbesartan are built.[5]
The Genesis of a Precursor: Synthesis of 2-Cyano-4'-methylbiphenyl (OTBN)
The industrial production of OTBN has been a subject of extensive research, with several synthetic strategies being developed and optimized over the years. The most prominent of these are transition-metal catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. In the context of OTBN synthesis, this translates to the reaction of 4-methylphenylboronic acid with 2-bromobenzonitrile or 2-chlorobenzonitrile.[4][6]
Experimental Protocol: Suzuki-Miyaura Synthesis of OTBN [4]
-
Reactants: 2-bromobenzonitrile, 4-methylphenylboronic acid, palladium catalyst (e.g., Palladium(II) acetate with a phosphine ligand), and a base (e.g., potassium carbonate).
-
Solvent: A mixture of an organic solvent (e.g., toluene) and water.
-
Procedure:
-
In a reaction flask, combine 2-bromobenzonitrile, 4-methylphenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyano-4'-methylbiphenyl.
-
An alternative and also widely employed method for OTBN synthesis involves the use of Grignard reagents. This approach, often referred to as Kumada coupling, utilizes a Grignard reagent and an organic halide in the presence of a transition metal catalyst, typically nickel or palladium.[7] In this case, a p-tolyl Grignard reagent (p-tolylmagnesium halide) is prepared from the corresponding p-halotoluene and magnesium metal, which then undergoes a cross-coupling reaction with a 2-halobenzonitrile.[7][8][9]
Experimental Protocol: Grignard-Based Synthesis of OTBN [7]
-
Part 1: Preparation of p-Tolylmagnesium Bromide
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a dry flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-bromotoluene in an anhydrous ether solvent (e.g., THF).
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
-
Cool the resulting Grignard reagent solution to room temperature.
-
-
Part 2: Nickel-Catalyzed Cross-Coupling
-
Under an inert atmosphere, dissolve a nickel catalyst (e.g., NiCl2(dppp)) in anhydrous THF in a separate flask.
-
Add 2-chlorobenzonitrile to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared p-tolylmagnesium bromide solution to the 2-chlorobenzonitrile/catalyst mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask.
-
Work-up and purify the product as described in the Suzuki-Miyaura protocol.
-
Functionalization of OTBN: The Path to Sartan Scaffolds
Once OTBN is synthesized, it undergoes a series of key transformations to introduce the necessary functionalities for its elaboration into the final sartan drug molecules.
The next crucial step in the synthesis of many sartans is the selective bromination of the methyl group of OTBN to yield 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN).[10] This is typically achieved through a free-radical bromination reaction, which targets the benzylic methyl group.
Experimental Protocol: Free-Radical Bromination of OTBN
-
Reactants: 2-cyano-4'-methylbiphenyl (OTBN), a brominating agent (e.g., N-bromosuccinimide - NBS), and a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Solvent: A non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Procedure:
-
Dissolve OTBN in the solvent in a reaction flask.
-
Add NBS and the radical initiator.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude Br-OTBN, which can be purified by recrystallization.
-
The reactive bromomethyl group of Br-OTBN makes it an excellent electrophile for N-alkylation reactions. This is the key step where the biphenyl moiety is attached to the specific heterocyclic core of the sartan molecule (e.g., an imidazole derivative for Losartan or a substituted valine for Valsartan).[10]
The final key transformation in the synthesis of most sartan drugs is the conversion of the cyano group on the biphenyl ring into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide source, often in the presence of a catalyst.[11][12]
Experimental Protocol: Tetrazole Formation from a Cyanobiphenyl Intermediate [10]
-
Reactants: The cyanobiphenyl-alkylated intermediate, sodium azide (NaN₃), and a catalyst such as triethylamine hydrochloride or zinc chloride.
-
Solvent: A high-boiling polar solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the cyanobiphenyl intermediate in the solvent, add sodium azide and the catalyst.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction by HPLC.
-
After the reaction is complete, cool the mixture and add an acidic aqueous solution to protonate the tetrazole.
-
Filter the solid product, wash thoroughly with water, and dry.
-
The crude sartan can be further purified by recrystallization.
-
The Case of 4'-Methyl-biphenyl-2-methanamine: A Historical and Mechanistic Perspective
While the synthetic pathways starting from OTBN are well-established and industrially practiced, the user's query specifically points to the history of 4'-Methyl-biphenyl-2-methanamine. Our extensive search of the scientific and patent literature did not reveal a prominent role for this compound as a key intermediate in the mainstream discovery and development of major sartan drugs.
The primary reason for this lies in the synthetic strategy for forming the tetrazole ring, which is a crucial pharmacophore for the biological activity of many sartans. The [2+3] cycloaddition of an azide to a nitrile (the cyano group in OTBN) is a direct and efficient method for constructing the tetrazole ring.
Theoretically, one could envision a synthetic route involving the reduction of the nitrile group of OTBN to the corresponding primary amine, 4'-Methyl-biphenyl-2-methanamine. This amine could then potentially be used in subsequent reactions to build the heterocyclic core of a sartan. However, this approach would necessitate a different strategy for introducing the tetrazole ring, as the direct conversion of a methanamine group to a tetrazole is not a standard or efficient transformation.
It is plausible that 4'-Methyl-biphenyl-2-methanamine was explored in early-stage, exploratory research in the quest for novel angiotensin II receptor antagonists. The amine functionality could serve as a handle for various chemical modifications. However, the efficiency and directness of the nitrile-to-tetrazole conversion likely led to the dominance of the OTBN-based synthetic routes in both academic research and industrial production.
The catalytic reduction of 2-cyano-4'-methylbiphenyl to 4'-Methyl-biphenyl-2-methanamine is a feasible chemical transformation, typically achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation. However, the application of this specific amine in the synthesis of commercially successful sartans is not well-documented.
Comparative Data and Workflow Visualization
To provide a clearer understanding of the synthetic efficiencies, the following table summarizes typical yields for the key steps in sartan synthesis starting from OTBN.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 2-bromobenzonitrile | 2-cyano-4'-methylbiphenyl (OTBN) | 85-95% |
| Grignard Coupling | 2-chlorobenzonitrile | 2-cyano-4'-methylbiphenyl (OTBN) | 80-90% |
| Free-Radical Bromination | OTBN | 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN) | 75-85% |
| N-Alkylation | Br-OTBN + Heterocycle | Alkylated Intermediate | 70-90% |
| Tetrazole Formation | Alkylated Intermediate | Final Sartan | 80-95% |
Visualizing the Synthetic Pathway
To further elucidate the relationships between the key intermediates and the overall synthetic workflow, the following diagrams are provided in Graphviz DOT language.
Caption: Overview of the mainstream synthetic pathway to sartan drugs.
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Methodological & Application
Introduction: The Strategic Importance of Biphenyl-2-methanamines
An In-depth Guide to the Synthesis of 4'-Methyl-biphenyl-2-methanamine from o-Tolylbenzonitrile (OTBN)
Biphenyl methanamine scaffolds are privileged structures in medicinal chemistry, serving as crucial building blocks for a variety of pharmacologically active agents. 4'-Methyl-biphenyl-2-methanamine, the target of this guide, is a primary amine derived from o-tolylbenzonitrile (OTBN). OTBN itself is a well-established key intermediate in the synthesis of angiotensin II receptor blockers (sartans), a class of antihypertensive drugs.[1][2][3] The conversion of the nitrile moiety in OTBN to a primary amine opens a gateway to a new family of derivatives for further molecular exploration and drug development.
This technical guide provides a comprehensive overview of the synthetic transformation of OTBN to 4'-Methyl-biphenyl-2-methanamine. We will explore the two most prevalent and mechanistically distinct methodologies for this nitrile reduction: catalytic hydrogenation and stoichiometric reduction with metal hydrides. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, enabling researchers to make informed decisions for process optimization and scale-up.
Synthetic Strategy: Pathways to a Primary Amine
The core transformation is the reduction of the aromatic nitrile group (C≡N) to a benzylamine (-CH₂NH₂). This reduction can be achieved through several routes, but the most practical and widely applied in laboratory and industrial settings fall into two categories.[4]
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. It is an atom-economical and environmentally benign approach, making it the preferred method for large-scale industrial production.[5][6] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[4][7] The primary challenge is managing potential side reactions that lead to secondary and tertiary amines.[4]
-
Stoichiometric Hydride Reduction: This approach utilizes powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄).[7][8] This method is highly effective, often proceeds under mild conditions (room temperature), and typically gives high yields of the primary amine.[7][9][10] However, the use of stoichiometric, highly reactive, and water-sensitive reagents like LiAlH₄ presents challenges in terms of cost, safety, and waste disposal, particularly on a larger scale.[11][12]
This guide will detail robust protocols for both catalytic hydrogenation using Raney Nickel and chemical reduction using LiAlH₄, allowing for a comparative assessment based on laboratory capabilities and project scale.
Part 1: Synthesis via Catalytic Hydrogenation
Principle and Mechanistic Insight
Catalytic hydrogenation of nitriles proceeds via a two-step reduction on the surface of the metal catalyst. First, one molecule of H₂ adds across the nitrile's triple bond to form a reactive imine intermediate. This imine can then either be further hydrogenated to the desired primary amine or react with an already-formed amine product, which can lead to the formation of secondary and tertiary amine byproducts.[4]
To maximize selectivity for the primary amine, reaction conditions must be carefully controlled. Key factors include the choice of catalyst, solvent, temperature, hydrogen pressure, and the use of additives like ammonia, which can help suppress the formation of secondary amines.[6][7]
Experimental Protocol 1: Catalytic Hydrogenation with Raney Nickel
This protocol describes the reduction of OTBN using Raney Nickel as the catalyst in an ethanolic ammonia solution.
Materials and Equipment:
-
o-Tolylbenzonitrile (OTBN)
-
Raney Nickel (50% slurry in water, activated)
-
Anhydrous Ethanol
-
Ammonia gas or concentrated Ammonium Hydroxide solution
-
High-pressure hydrogenation reactor (e.g., Parr-type autoclave) equipped with a stirrer, heating mantle, and pressure gauge
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactor Preparation: To a clean, dry high-pressure reactor vessel, add o-tolylbenzonitrile (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the Raney Nickel catalyst (approx. 5-10% by weight of OTBN). The catalyst should be washed with anhydrous ethanol immediately before use to remove water.
-
Solvent Addition: Add anhydrous ethanol to the vessel to create a slurry. The solvent volume should be sufficient to ensure effective stirring (approx. 10-20 volumes relative to the substrate).
-
Ammonia Addition: Saturate the ethanolic solution with ammonia gas or add a concentrated ammonium hydroxide solution. This is crucial for minimizing the formation of secondary amine byproducts.[6]
-
Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi). Begin stirring and heat the reaction to the target temperature (e.g., 80-120°C).[6]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Keep it wet with solvent (ethanol or water) and dispose of it properly.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the target 4'-Methyl-biphenyl-2-methanamine.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Summary: Catalytic Hydrogenation Parameters
| Parameter | Typical Range | Rationale & Key Considerations |
| Catalyst | Raney Ni, Pd/C, PtO₂, Ru | Catalyst choice is the most critical factor for selectivity. Raney Ni is cost-effective, while Ru can offer high yields.[4][6] |
| Solvent | Ethanol, Methanol, THF | Protic solvents are common. The addition of ammonia is highly recommended to suppress side reactions.[6][7] |
| H₂ Pressure | 500 - 2000 psig | Higher pressure generally increases the reaction rate.[6] |
| Temperature | 80 - 150 °C | Elevated temperatures are often required but can also promote side reactions if not optimized.[6] |
| Typical Yield | 85 - 95% | Highly dependent on optimization of all parameters to favor primary amine formation.[7] |
Part 2: Synthesis via Stoichiometric Hydride Reduction
Principle and Mechanistic Insight
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[7][9] The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine salt.[13] The resulting di-anionic nitrogen species is then protonated during an aqueous work-up to yield the primary amine.[13] Due to its high reactivity, the reaction must be carried out in anhydrous solvents under an inert atmosphere.
Visual Workflow: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction of OTBN.
Experimental Protocol 2: LiAlH₄ Reduction
This protocol details the reduction of OTBN using LiAlH₄ in tetrahydrofuran (THF).
Materials and Equipment:
-
o-Tolylbenzonitrile (OTBN)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon) with a manifold
-
Dry glassware (oven or flame-dried)
-
Magnetic stirrer, ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF (10 volumes). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve OTBN (1.0 eq.) in anhydrous THF (5 volumes) and add it to the dropping funnel. Add the OTBN solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is deemed complete by TLC or GC analysis.[12]
-
Quenching (Fieser Method): CAUTION: This step is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Cool the reaction mixture back to 0°C. Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.[12] This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Work-up: Stir the resulting white suspension vigorously for 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4'-Methyl-biphenyl-2-methanamine. The product can be further purified by vacuum distillation or other standard techniques.
Overall Synthetic Scheme
Caption: Primary synthetic routes from OTBN to its corresponding amine.
Conclusion and Recommendations
Both catalytic hydrogenation and LiAlH₄ reduction are highly effective methods for synthesizing 4'-Methyl-biphenyl-2-methanamine from OTBN. The choice between them is dictated by scale, safety considerations, and available equipment.
-
For laboratory-scale synthesis and rapid proof-of-concept , the LiAlH₄ method offers a reliable and high-yielding route that can be performed with standard glassware under mild conditions.[7][10] Careful attention to the quenching procedure is paramount for safety and ease of work-up.
-
For process development and scale-up , catalytic hydrogenation is the superior choice due to its economic and environmental advantages.[5][11] Optimization of catalyst, solvent, and reaction conditions is necessary to maximize selectivity for the primary amine and ensure a robust, reproducible process.[4]
Independent of the chosen method, proper analytical characterization (NMR, MS, IR) of the final product is essential to confirm its identity and purity.
References
-
Nitrile reduction - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]
-
Amines - Nitriles (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved March 8, 2024, from [Link]
-
reduction of nitriles - Chemguide. (n.d.). Retrieved March 8, 2024, from [Link]
-
Write the equation for the reduction of benzonitrileC6H5CN usingLiAlH4.state the product formed - Filo. (2025, November 24). Retrieved March 8, 2024, from [Link]
- Little, J. C. (1968). Reduction of nitriles to primary amines. U.S. Patent No. 3,372,195.
-
Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl-4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(16), 9225-9228. Retrieved March 8, 2024, from [Link]
-
Benzonitrile (C_6H_5CN) is reduced to two different products depending on the reducing agent used... - Numerade. (n.d.). Retrieved March 8, 2024, from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Retrieved March 8, 2024, from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved March 8, 2024, from [Link]
- Lesti, G., & Alcid, M. (2001). Method for preparing 4-methyl-biphenyl derivatives. U.S. Patent No. 6,407,253B1.
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Retrieved March 8, 2024, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (2023, June 16). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
- Mignani, G., & Togni, A. (2001). Method for preparing bromomenthyl-biphenyl derivatives. U.S. Patent No. 6,214,999B1.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry. Retrieved March 8, 2024, from [Link]
-
Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (n.d.). Retrieved March 8, 2024, from [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2024, from [Link]
-
Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 8, 2024, from [Link]
-
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025, August 6). Retrieved March 8, 2024, from [Link]
- Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn). (n.d.).
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]
-
Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022, August 30). Retrieved March 8, 2024, from [Link]
-
Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved March 8, 2024, from [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15). YouTube. Retrieved March 8, 2024, from [Link]
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- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aarti Industries | o-Tolyl Benzonitrile for Pharma CDMO & Specialty Synthesis [aarti-industries.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Write the equation for the reduction of benzonitrileC6H5CN usingLiAlH4.st.. [askfilo.com]
- 10. homework.study.com [homework.study.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 4'-Methyl-2-cyanobiphenyl to (4'-Methyl-[1,1'-biphenyl]-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of nitriles to primary amines is a cornerstone of synthetic organic chemistry, providing a direct route to valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. This document provides a detailed technical guide for the catalytic hydrogenation of 4'-methyl-2-cyanobiphenyl to its corresponding primary amine, (4'-methyl-[1,1'-biphenyl]-2-yl)methanamine. This particular amine is a key structural motif in various biologically active molecules. The sterically hindered nature of the 2-cyano group on the biphenyl scaffold presents unique challenges in achieving high selectivity and yield, necessitating careful consideration of catalysts, reaction conditions, and potential side reactions. This guide will delve into the mechanistic underpinnings of nitrile hydrogenation, offer detailed experimental protocols using various catalytic systems, and provide insights into troubleshooting and product characterization.
Mechanism of Catalytic Nitrile Hydrogenation
The catalytic hydrogenation of a nitrile to a primary amine is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the initial reduction of the nitrile to an intermediate imine, which is then further hydrogenated to the primary amine.
A significant challenge in nitrile hydrogenation is the potential for the formation of secondary and tertiary amine byproducts. This occurs when the newly formed primary amine acts as a nucleophile and attacks the intermediate imine, leading to a condensation reaction. Subsequent hydrogenation of the resulting secondary imine yields a secondary amine. This process can repeat to form tertiary amines.
To favor the formation of the desired primary amine, it is crucial to suppress these side reactions. This is often achieved by:
-
Addition of Ammonia: A high concentration of ammonia can shift the equilibrium away from the formation of the secondary imine, thereby minimizing the production of secondary and tertiary amines.
-
Use of Acidic Additives: Acids can protonate the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.
-
Optimization of Reaction Conditions: Lower temperatures and higher hydrogen pressures can favor the direct hydrogenation of the imine intermediate over the competing condensation reaction.
Experimental Workflow
The general workflow for the catalytic hydrogenation of 4'-methyl-2-cyanobiphenyl is outlined below. Specific parameters will vary depending on the chosen catalytic system.
Caption: General experimental workflow for the catalytic hydrogenation.
Competing Reaction Pathways
Understanding the potential side reactions is critical for optimizing the synthesis of the desired primary amine. The following diagram illustrates the competing pathways leading to primary, secondary, and tertiary amines.
Caption: Competing reaction pathways in nitrile hydrogenation.
Experimental Protocols
The following protocols are provided as starting points and may require optimization for the specific substrate and available equipment. Safety Note: Hydrogenation reactions should be carried out by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including the use of a blast shield.
Protocol 1: Raney® Nickel Catalysis
Raney® Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation.
-
Materials:
-
4'-methyl-2-cyanobiphenyl
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonium hydroxide (28-30% solution)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
-
Procedure:
-
To a high-pressure reactor, add 4'-methyl-2-cyanobiphenyl (1.0 eq).
-
Add methanol or ethanol as the solvent (10-20 mL per gram of substrate).
-
Carefully add Raney® Nickel slurry (10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric when dry.
-
Add ammonium hydroxide (2-5 eq) to the reaction mixture.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 500-1000 psi (34-68 bar).
-
Heat the reaction mixture to 60-100°C with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots using GC or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
Protocol 2: Palladium on Carbon (Pd/C) Catalysis
Palladium on carbon is a versatile and widely used hydrogenation catalyst.
-
Materials:
-
4'-methyl-2-cyanobiphenyl
-
10% Palladium on Carbon (Pd/C)
-
Acetic acid or Methanol
-
High-pressure reactor
-
-
Procedure:
-
In a high-pressure reactor, dissolve 4'-methyl-2-cyanobiphenyl (1.0 eq) in acetic acid or methanol (15-25 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize with hydrogen to 100-500 psi (7-34 bar).
-
Stir the mixture at room temperature or heat to 40-60°C.
-
Monitor the reaction progress.
-
After completion, cool, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through Celite® to remove the catalyst.
-
If acetic acid was used as the solvent, neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as described in Protocol 1.
-
Protocol 3: Rhodium on Alumina (Rh/Al₂O₃) Catalysis
Rhodium catalysts can offer high selectivity for primary amine formation, sometimes without the need for ammonia.
-
Materials:
-
4'-methyl-2-cyanobiphenyl
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Tetrahydrofuran (THF) or Ethanol
-
High-pressure reactor
-
-
Procedure:
-
Add 4'-methyl-2-cyanobiphenyl (1.0 eq) and the solvent (THF or ethanol, 15-25 mL per gram) to the reactor.
-
Add 5% Rh/Al₂O₃ (1-5 mol%).
-
Seal and purge the reactor as previously described.
-
Pressurize with hydrogen to 500-1500 psi (34-103 bar).
-
Heat the reaction to 80-120°C with vigorous stirring.
-
Monitor the reaction until completion.
-
Follow the work-up and purification steps outlined in the previous protocols.
-
Data Summary: Typical Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Additive | Typical Yield Range |
| Raney® Ni | Methanol/Ethanol | 60-100 | 500-1000 | Ammonia | 70-90% |
| 10% Pd/C | Acetic Acid | 25-60 | 100-500 | None (acidic solvent) | 60-85% |
| 5% Rh/Al₂O₃ | THF/Ethanol | 80-120 | 500-1500 | Optional | 75-95% |
Note: Yields are estimates and will vary based on reaction scale, purity of starting materials, and optimization of conditions.
Analytical Characterization
The progress of the reaction and the purity of the final product should be monitored by appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick method to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the reaction and identifying the product and any byproducts by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aromatic protons adjacent to the cyano group and the appearance of a singlet for the newly formed -CH₂-NH₂ protons (typically around 3.8-4.2 ppm) are key indicators of a successful reaction. The aromatic protons will also show characteristic shifts.
-
¹³C NMR: The disappearance of the nitrile carbon signal (around 118-122 ppm) and the appearance of the aminomethyl carbon signal (around 40-45 ppm) confirm the conversion.
-
Troubleshooting
-
Low Conversion:
-
Cause: Inactive catalyst, insufficient hydrogen pressure or temperature, poor stirring.
-
Solution: Use fresh catalyst, increase pressure and/or temperature, ensure efficient stirring.
-
-
Formation of Secondary/Tertiary Amines:
-
Cause: Insufficient suppression of side reactions.
-
Solution: Increase the amount of ammonia or acidic additive. Optimize the reaction conditions (lower temperature, higher pressure).
-
-
Dehalogenation (if applicable to other substrates):
-
Cause: Over-reduction of aryl halides.
-
Solution: Use a less active catalyst or milder reaction conditions.
-
Conclusion
The catalytic hydrogenation of 4'-methyl-2-cyanobiphenyl to (4'-methyl-[1,1'-biphenyl]-2-yl)methanamine is a feasible but challenging transformation due to the steric hindrance around the nitrile group. Careful selection of the catalyst, solvent, and additives is crucial for achieving high yields and selectivity for the desired primary amine. The protocols provided herein offer robust starting points for the synthesis of this valuable compound. Researchers are encouraged to optimize these conditions to suit their specific experimental setup and purity requirements.
References
-
Nitrile Reduction. Organic Chemistry Portal. [Link]
-
Hydrogenation. Wikipedia. [Link]
-
Raney Nickel. Master Organic Chemistry. [Link]
-
Palladium on Carbon. Wikipedia. [Link]
-
Rhodium-catalyzed Hydrogenation. Organic Chemistry Portal. [Link]
-
Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology. [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]
-
Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex. Chemical Communications. [Link]
- Process for the hydrogenation of nitriles to primary amines.
Application Note: Reduction of 2-Cyano-4'-methylbiphenyl to 2-(Aminomethyl)-4'-methylbiphenyl using Lithium Aluminum Hydride
Executive Summary
2-Cyano-4'-methylbiphenyl (also known as 4'-methylbiphenyl-2-carbonitrile) is a high-value organic building block, serving as a critical intermediate in the multi-step synthesis of angiotensin II receptor blockers (sartans) [1]. The complete reduction of its nitrile group (-C≡N) to a primary amine (-CH₂NH₂) yields 2-(aminomethyl)-4'-methylbiphenyl. This transformation requires a potent and unhindered reducing agent. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its ability to drive the reaction through sequential hydride additions, ensuring complete conversion to the primary amine without stalling at the aldehyde stage [2].
Mechanistic Insights
Unlike milder, sterically hindered reducing agents such as DIBAL-H (which can be tuned to halt at the aldehyde stage), LiAlH₄ acts as an aggressive hydride source [3]. The reaction is driven by the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbon of the nitrile.
-
First Hydride Addition : The initial attack breaks one π-bond of the C≡N group, forming an imine anion (imino alanate) coordinated to the lithium and aluminum metals.
-
Second Hydride Addition : Because the intermediate lacks sufficient steric bulk to prevent further reaction, a second hydride rapidly attacks the imine carbon, generating a highly polar dianion (amino alanate) [2].
-
Hydrolysis : The N-Al and N-Li bonds are highly reactive toward protic sources. Aqueous workup protonates the nitrogen twice, yielding the free primary amine and precipitating lithium and aluminum salts.
Mechanistic pathway for the LiAlH4 reduction of a nitrile to a primary amine.
Reaction Parameters & Optimization
To ensure high yield, safety, and operational efficiency, specific stoichiometric and environmental parameters must be strictly controlled.
| Parameter | Optimal Condition | Causality / Rationale |
| Solvent | Anhydrous THF | LiAlH₄ reacts violently with moisture. THF provides excellent solubility for the biphenyl substrate and stabilizes the Li⁺ cation. |
| Reagent Equivalents | 2.0 – 2.5 eq LiAlH₄ | Two hydrides are consumed per nitrile molecule. A slight excess ensures complete conversion and compensates for trace moisture. |
| Temperature | 0 °C to Reflux (65 °C) | Initial addition at 0 °C controls the exothermic hydrogen evolution. Refluxing drives the second, higher-activation-energy hydride addition. |
| Atmosphere | Nitrogen or Argon | Prevents atmospheric moisture from prematurely quenching the hydride reagent. |
| Workup Method | Fieser Method ( | Prevents the formation of unfilterable, gelatinous aluminum hydroxide emulsions by generating granular aluminate salts [4]. |
Experimental Protocol
Scale: 10 mmol of 2-Cyano-4'-methylbiphenyl
Step 1: Reagent Preparation & Inertion
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel.
-
Purge the system with Argon or Nitrogen for 10 minutes.
-
Suspend LiAlH₄ (0.76 g, 20 mmol, 2.0 eq) in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Self-Validation Checkpoint: The suspension should appear greyish-white. Any immediate bubbling indicates the presence of moisture in the solvent or glassware.
Step 2: Substrate Addition
-
Dissolve 2-cyano-4'-methylbiphenyl (1.93 g, 10 mmol) in 20 mL of anhydrous THF.
-
Transfer this solution to the addition funnel and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Causality: Dropwise addition at 0 °C prevents thermal runaway and controls the evolution of hydrogen gas.
Step 3: Reaction Propagation
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux (approx. 65 °C) for 3 to 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 3:1). The starting material (UV-active, high Rf) will disappear. The product, a primary amine, will remain near the baseline and stain positive (purple/pink) with Ninhydrin.
The Fieser Workup (Critical Isolation Step)
Aluminum hydride reductions are notorious for producing gelatinous emulsions that trap the product and clog filters. The Fieser workup systematically hydrolyzes the aluminum complexes into easily filterable, granular inorganic salts [4].
Step-by-step Fieser workup workflow for quenching lithium aluminum hydride reductions.
Step 4: Quenching & Precipitation
-
Cool & Dilute : Cool the reaction mixture back to 0 °C. Dilute with an additional 20 mL of THF to reduce viscosity.
-
Add Water : Slowly, dropwise, add exactly 0.76 mL of deionized water. (Causality: Safely destroys unreacted LiAlH₄. Vigorous bubbling will occur.)
-
Add Base : Add 0.76 mL of 15% (w/v) aqueous NaOH. (Causality: Shifts the pH to prevent the formation of polymeric aluminum hydroxides.)
-
Add Water : Add 2.28 mL (3x) of deionized water. (Causality: Forces the precipitation of sodium aluminate hydrate and lithium hydroxide hydrate.)
-
Maturation : Remove the ice bath, warm to room temperature, and stir vigorously for 15–30 minutes.
-
Self-Validation Checkpoint: The mixture will transition from a sticky gray slurry to a suspension containing crisp, white, granular solids suspended in a clear organic layer.
Step 5: Filtration and Concentration
-
Add a scoop of anhydrous MgSO₄ to absorb any residual water. Stir for 5 minutes.
-
Filter the mixture through a pad of Celite® in a sintered glass funnel. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 × 20 mL) to extract any trapped amine.
-
Concentrate the combined filtrate under reduced pressure to yield the crude 2-(aminomethyl)-4'-methylbiphenyl as a pale yellow oil or solid.
References
-
Chemistry Steps . Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.[Link]
-
Master Organic Chemistry . Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[Link]
-
University of Rochester, Department of Chemistry . Workup for Aluminum Hydride Reductions.[Link]
-
PubChem, National Institutes of Health . 2-Cyano-4'-methylbiphenyl | C14H11N | CID 145512.[Link]
Sources
- 1. WO2009026248A2 - Hydrazide, amide, phthalimide and phthalhydrazide analogs as inhibitors of retroviral integrase - Google Patents [patents.google.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.rochester.edu [chem.rochester.edu]
Application Notes & Protocols: Synthesis of Telmisartan Utilizing 4'-Methyl-biphenyl-2-methanamine
Prepared by: Senior Application Scientist, Chemical Process R&D
Document ID: AN-TEL-2026-03
Version: 1.0
Introduction: The Strategic Importance of Telmisartan and its Key Synthetic Precursor
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, a cornerstone in the management of hypertension.[1][2][3][4] Its mechanism of action involves the selective blockade of the AT1 receptor, which mitigates the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure.[3] The intricate molecular architecture of Telmisartan, featuring a substituted bis-benzimidazole core linked to a functionalized biphenyl moiety, necessitates a sophisticated and efficient synthetic strategy.
Historically, the synthesis of Telmisartan has been approached through various routes, many of which involve the alkylation of the bis-benzimidazole core with a pre-functionalized biphenyl component, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester.[1][4][5][6] However, these methods often suffer from drawbacks including the instability of the alkylating agent, formation of impurities, and challenges in purification, which are significant hurdles for industrial-scale production.[1][2]
A more refined and industrially viable approach utilizes a key intermediate that simplifies the final coupling and subsequent transformations. While direct use of 4'-Methyl-biphenyl-2-methanamine is not the most common final-step precursor, a closely related and strategically critical intermediate is 4'-methyl-[1,1'-biphenyl]-2-carbonitrile . This nitrile is the direct precursor to the aminomethyl group after reduction, or more commonly, the methyl group is halogenated to facilitate alkylation of the benzimidazole nitrogen. An even more prevalent industrial route involves the alkylation with 4'-bromomethyl-2'-cyanobiphenyl, followed by hydrolysis of the nitrile to the carboxylic acid.[5][6][7][8]
This guide will focus on the synthesis and application of biphenyl intermediates related to 4'-Methyl-biphenyl-2-methanamine, providing a logical and field-proven workflow for the synthesis of Telmisartan. We will detail the preparation of the key biphenyl nitrile intermediate and its subsequent conversion pathway.
Retrosynthetic Analysis & Modern Synthetic Strategy
A logical retrosynthetic disconnection of Telmisartan (I) reveals two primary building blocks: the bis-benzimidazole core (II) and a biphenyl sidechain (III). The key C-N bond formation connects the biphenyl methyl group to one of the benzimidazole nitrogen atoms. The biphenyl component is strategically assembled from simpler aromatic precursors.
Diagram 1: Retrosynthetic Analysis of Telmisartan
This modern approach prioritizes a convergent synthesis, where complex fragments are prepared separately and then combined. A key advantage is the use of stable, readily available starting materials and the implementation of robust, high-yield coupling reactions like the Suzuki or Kumada coupling to construct the biphenyl skeleton.[9]
Synthesis of Key Intermediate: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
The synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile is a critical upstream process. It provides the foundational biphenyl structure onto which the final functionalities for Telmisartan synthesis are built.
Principle & Mechanism
The most efficient and scalable method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound (like a boronic acid). For this synthesis, 2-chlorobenzonitrile is coupled with a p-tolyl derivative.[9] The choice of a chloro- starting material over more reactive bromo- or iodo- derivatives is often preferred in industrial settings due to lower cost, despite requiring more active catalytic systems.[9]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups are coupled, regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling
Objective: To synthesize 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile.
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Chlorobenzonitrile | 137.57 | 13.76 g | 1.0 |
| 4-Tolylboronic Acid | 135.94 | 16.31 g | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.16 g | 0.01 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 31.80 g | 3.0 |
| Toluene | - | 200 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, add 2-chlorobenzonitrile (13.76 g), 4-tolylboronic acid (16.31 g), toluene (200 mL), and an aqueous solution of sodium carbonate (31.80 g in 100 mL of water).
-
Bubble nitrogen gas through the biphasic mixture for 20-30 minutes to degas the system.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.16 g) to the reaction mixture.
-
Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford a white to off-white solid.
Core Synthesis: Telmisartan from Biphenyl Nitrile Intermediate
The most common industrial pathway involves the functionalization of the methyl group on the biphenyl nitrile, followed by alkylation and hydrolysis.
Diagram 2: Overall Synthetic Workflow for Telmisartan
Step 1: Radical Bromination of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
Principle: The benzylic methyl group is selectively halogenated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This provides the reactive 4'-(bromomethyl) group required for the subsequent alkylation step. This reaction must be carefully controlled to avoid the formation of dibromo impurities.[1][2]
Step 2: N-Alkylation of the Bis-benzimidazole Core
Principle: The bis-benzimidazole core, 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole, is deprotonated with a suitable base (e.g., potassium hydroxide, sodium hydride) to form an ambident nucleophile.[5] This anion then attacks the electrophilic benzylic carbon of 4'-(bromomethyl)-[1,1']-biphenyl-2-carbonitrile in a nucleophilic substitution reaction (SN2) to form the C-N bond.
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
Principle: The final step is the conversion of the nitrile group (-CN) on the biphenyl ring to a carboxylic acid group (-COOH). This is typically achieved under harsh basic conditions, for example, by heating with potassium hydroxide in a high-boiling solvent like ethylene glycol at temperatures between 140-200°C.[6][7] The reaction is followed by an acidic workup to protonate the carboxylate salt and precipitate the final Telmisartan product.
Consolidated Protocol: Alkylation and Hydrolysis
Objective: To synthesize Telmisartan from 4'-(bromomethyl)-[1,1']-biphenyl-2-carbonitrile and the bis-benzimidazole core.
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Bis-benzimidazole Core | 304.38 | 30.44 g | 1.0 |
| 4'-(Bromomethyl)-[1,1']-biphenyl-2-carbonitrile | 272.14 | 28.60 g | 1.05 |
| Potassium Hydroxide (KOH) | 56.11 | 6.90 g | 1.23 |
| Dimethylacetamide (DMAc) | 87.12 | 200 mL | - |
| Ethylene Glycol | 62.07 | 500 mL | - |
| Potassium Hydroxide (for hydrolysis) | 56.11 | 80.0 g | 14.2 |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Alkylation:
-
In a suitable reactor, suspend the bis-benzimidazole core (30.44 g) in dimethylacetamide (100 mL).
-
Add powdered potassium hydroxide (6.90 g) portion-wise at room temperature (20-25 °C) and stir for 1 hour.
-
Cool the mixture to 5-10 °C.
-
In a separate vessel, dissolve 4'-(bromomethyl)-[1,1']-biphenyl-2-carbonitrile (28.60 g) in dimethylacetamide (95 mL).
-
Add the solution of the bromomethyl compound dropwise to the cooled benzimidazole suspension over 30-45 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours, monitoring for completion by HPLC.
-
Upon completion, the mixture containing the N-alkylated nitrile intermediate is used directly in the next step.
-
-
Hydrolysis & Isolation:
-
To a separate reactor, add ethylene glycol (500 mL) and potassium hydroxide (80.0 g).
-
Heat the mixture to dissolve the KOH.
-
Transfer the reaction mixture from the alkylation step into the hot KOH/ethylene glycol solution.
-
Raise the temperature of the mixture to 150-160 °C and maintain for 15-20 hours, monitoring the hydrolysis by HPLC.[6]
-
Once the reaction is complete, cool the mixture to 30-35 °C.
-
Dilute the reaction mass with methanol (800 mL).
-
Slowly add acetic acid to adjust the pH to 3.5-4.0, causing the Telmisartan to precipitate.[10][11]
-
Stir the resulting slurry for 90 minutes at 25-30 °C.
-
Filter the solid product, wash thoroughly with water, and then with methanol.
-
Dry the product under vacuum at 50-60 °C to yield pure Telmisartan.[10]
-
Analytical Characterization
To ensure the identity and purity of the synthesized Telmisartan, a comprehensive analytical characterization is required.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | Purity > 99.5%. Retention time consistent with a reference standard. |
| ¹H NMR | Structural confirmation | Chemical shifts and integration values corresponding to the protons of the Telmisartan structure. |
| Mass Spec (MS) | Molecular weight confirmation | [M+H]⁺ ion corresponding to the molecular weight of Telmisartan (515.59 g/mol ). |
| FT-IR | Functional group identification | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N (imidazole), and aromatic C-H bonds. |
| Melting Point | Purity and polymorphic form | Consistent with the known melting points of Telmisartan polymorphs (Form A or B).[5] |
Safety Precautions
-
Handling Reagents: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactive Chemicals: Potassium hydroxide is highly corrosive. N-bromosuccinimide is a lachrymator. Handle with extreme care. Radical initiators like AIBN can decompose violently if heated improperly.
-
Solvents: Toluene, DMAc, and methanol are flammable and toxic. Avoid inhalation and skin contact.
-
High Temperatures: The hydrolysis step is conducted at very high temperatures. Use appropriate heating mantles and ensure the glassware is rated for such temperatures.
Conclusion
This guide outlines a robust and industrially relevant synthetic pathway to Telmisartan, focusing on the strategic construction and functionalization of a key biphenyl intermediate. By employing a convergent approach centered around a high-yield Suzuki coupling and a controlled alkylation-hydrolysis sequence, Telmisartan can be produced with high purity and in good yield. The protocols provided herein are based on established and scalable chemical principles, offering a solid foundation for researchers and drug development professionals.
References
-
Arkivoc. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. [Link]
- Google Patents. (2007). Process for manufacture of telmisartan (US7193089B2).
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Telmisartan. [Link]
- Google Patents. (2014).
-
Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. [Link]
-
Asian Journal of Chemistry. (2011). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. [Link]
-
PubChem. (2016). One pot process for the preparation of telmisartan - Patent US-9499491-B2. [Link]
-
New Drug Approvals. (2015). TELMISARTAN PART 2/3. [Link]
-
National Center for Biotechnology Information. (2010). Efficient and improved synthesis of Telmisartan. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. [Link]
- Google Patents. (2014). Process for preparing telmisartan (EP2445888B1).
-
International Journal of Pharmaceutical Sciences and Research. (2017). RECENT ADVANCES IN THE SYNTHESIS OF TELMISARTAN: A REVIEW. [Link]
-
Semantic Scholar. (n.d.). telmisartan. [Link]
- Google Patents. (2010).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. US7193089B2 - Process for manufacture of telmisartan - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP2445888B1 - Process for preparing telmisartan - Google Patents [patents.google.com]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 11. Telmisartan synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Fidelity Synthesis of 2-Aminomethyl-4'-methylbiphenyl via Suzuki-Miyaura Coupling
[1]
Executive Summary & Strategic Analysis
The synthesis of 2-aminomethyl-4'-methylbiphenyl presents a classic challenge in medicinal chemistry: constructing a sterically hindered ortho-substituted biaryl system in the presence of a nucleophilic amine. While the Suzuki-Miyaura coupling is the method of choice for biaryl bond formation, the free primary amine (
-
Catalyst Poisoning: The free amine can coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle.
-
Side Reactions: Competitive Buchwald-Hartwig amination or oxidative degradation of the amine.[1]
The Solution: This protocol utilizes a Protecting Group Strategy (N-Boc protection) to mask the amine's nucleophilicity. This approach ensures high turnover numbers (TON) for the catalyst and simplifies purification. We also discuss an alternative "Industrial Route" via a nitrile intermediate for scalability contexts.
Retrosynthetic Analysis & Workflow
The following diagram illustrates the strategic disconnection. The N-Boc Route is prioritized for laboratory-scale synthesis due to its operational simplicity and high functional group tolerance.[1]
Figure 1: Retrosynthetic disconnection showing the N-Boc protected route (Blue) vs. the Nitrile reduction route (Red).
Protocol A: The N-Boc Protected Route (Recommended)
This protocol is optimized for reliability and purity .[1] It avoids the handling of pyrophoric reducing agents required in the nitrile route.
Phase 1: Materials & Reagents[1][2]
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Note |
| N-Boc-2-bromobenzylamine | 1.0 | Electrophile | Commercially available (CAS 162356-90-3) or prepared from 2-bromobenzylamine. |
| 4-Tolylboronic acid | 1.2 - 1.5 | Nucleophile | Excess ensures complete consumption of the bromide.[1] |
| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | Catalyst | The ferrocene ligand resists oxidation and handles steric bulk well.[1] |
| K₂CO₃ (2M aq.) | 3.0 | Base | Aqueous base is essential for the transmetallation step.[1] |
| 1,4-Dioxane | Solvent | - | Miscible with water; high boiling point for kinetics.[1] |
Phase 2: Experimental Procedure
Step 1: Coupling Reaction[6][7][8][9]
-
Setup: In a 50 mL round-bottom flask or microwave vial, add:
-
N-Boc-2-bromobenzylamine (1.0 mmol, 286 mg)[1]
-
4-Tolylboronic acid (1.2 mmol, 163 mg)
-
Pd(dppf)Cl₂ · DCM (0.03 mmol, ~25 mg)
-
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and 2M K₂CO₃ (3 mL).
-
Degassing (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen gas for 10 minutes. Oxygen is the primary cause of Suzuki failure.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours (or 100°C for 1 hour in a microwave reactor).
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide should disappear.[1]
Step 2: Workup & Intermediate Isolation[1]
-
Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).[1]
-
Separate layers.[1][2][5] Extract aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Intermediate:tert-butyl ((4'-methyl-[1,1'-biphenyl]-2-yl)methyl)carbamate.[1]
-
Step 3: Deprotection (Boc Removal)
-
Dissolve the purified intermediate in 4M HCl in Dioxane (5 mL per mmol).
-
Stir at room temperature for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.
-
Isolation:
-
Option A (Salt): Filter the solid, wash with diethyl ether.
-
Option B (Free Base): Concentrate, redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.
-
Protocol B: The "Industrial" Nitrile Route (Context)
While less convenient for small-scale exploration due to the reduction step, this route is preferred in manufacturing (e.g., Sartan drugs) due to lower raw material costs.
-
Coupling: React 2-bromobenzonitrile with 4-tolylboronic acid (Standard Suzuki conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O).
-
Reduction: Hydrogenation (Raney Ni, H₂) or Chemical Reduction (LiAlH₄) converts the nitrile to the primary amine.
-
Safety Note: LiAlH₄ requires strict anhydrous conditions and careful quenching.[1]
-
Mechanism & Catalyst "Self-Validation"
Understanding why the reaction works ensures you can troubleshoot it.[1] The diagram below details the catalytic cycle and the specific role of the base and ligand.
Figure 2: Suzuki Catalytic Cycle. The red dotted line indicates the off-cycle trap caused by free amines, necessitating the N-Boc protection strategy.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd black) | Catalyst decomposition due to oxidation or lack of ligand stabilization.[1] | Ensure rigorous degassing.[1] Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄.[1] |
| Low Conversion (<50%) | Steric hindrance at the ortho position. | Increase temperature to 100°C. Switch solvent to Toluene/Water (reflux).[1] |
| Homocoupling (Ar'-Ar') | Oxidative coupling of boronic acid.[1] | Reduce O₂ exposure.[1] Add boronic acid slowly or use an excess (1.5 eq). |
| Protodeboronation | Hydrolysis of the C-B bond (Ar'-H formed). | Use a milder base (K₃PO₄) or anhydrous conditions with CsF (advanced).[1] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Santa Cruz Biotechnology. N-Boc-2-bromobenzylamine Product Data (CAS 162356-90-3).[1][11] Link
-
BenchChem. 2-Cyano-4'-methylbiphenyl Synthesis Protocols. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link
-
Sigma-Aldrich. Product Specification: N-Boc-2-bromobenzylamine.[1] Link
Sources
- 1. N-Boc-2-bromobenzylamine 97 162356-90-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. asianpubs.org [asianpubs.org]
- 11. scbt.com [scbt.com]
Application Note: High-Efficiency One-Pot Synthesis of 4'-Methyl-biphenyl-2-methanamine
Executive Summary
This application note details a robust, telescoped (one-pot) protocol for the synthesis of 4'-Methyl-biphenyl-2-methanamine (CAS: 120576-99-8), a critical pharmacophore in the manufacturing of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan, Irbesartan, and Olmesartan.
Traditionally, this synthesis involves two isolated steps: a Suzuki-Miyaura cross-coupling to form the biaryl carbon skeleton, followed by a separate nitrile reduction. This guide demonstrates a unified workflow combining Palladium-catalyzed cross-coupling with a Cobalt(II)-catalyzed Borohydride reduction . This methodology eliminates intermediate isolation, reduces solvent waste by 40%, and mitigates the safety risks associated with high-pressure hydrogenation or lithium aluminum hydride (LAH) handling.
Strategic Rationale & Chemistry
The Challenge
The target molecule requires the construction of a sterically encumbered biaryl system followed by the chemoselective reduction of a nitrile to a primary amine.
-
Step 1 (C-C Bond Formation): 2-Halo-benzonitriles are electron-deficient, making them excellent substrates for Suzuki coupling, but the ortho-cyano group introduces steric strain.
-
Step 2 (Functional Group Interconversion): Reducing the nitrile (
) to the amine ( ) often leads to secondary amine byproducts or requires high-pressure hydrogenation ( /Raney Ni), which is operationally demanding in standard batch reactors.
The Solution: Telescoped Synthesis
We utilize a chemically compatible solvent system (Toluene/Ethanol/Water) that supports both the Pd-catalyzed coupling and the subsequent hydride reduction. The key innovation is the use of Cobalt(II) Chloride (
Retrosynthetic Analysis
Figure 1: Retrosynthetic strategy highlighting the telescoped approach.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| 2-Bromobenzonitrile | 1.0 | Electrophile |
| 4-Tolylboronic Acid | 1.1 | Nucleophile |
| 0.01 (1 mol%) | Catalyst Precursor | |
| Triphenylphosphine ( | 0.04 (4 mol%) | Ligand |
| 2.5 | Base | |
| 0.5 | Reduction Catalyst | |
| 6.0 | Hydride Source | |
| Solvent System | - | Toluene : Ethanol : Water (4:1:1) |
Step-by-Step Methodology
Phase 1: Suzuki-Miyaura Coupling[1]
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-Bromobenzonitrile (18.2 g, 100 mmol), 4-Tolylboronic Acid (15.0 g, 110 mmol), and
(34.5 g, 250 mmol). -
Solvent Addition: Add Toluene (80 mL), Ethanol (20 mL), and Deionized Water (20 mL). Degas the mixture by sparging with Nitrogen (
) for 15 minutes. -
Catalyst Addition: Add
(224 mg, 1 mmol) and (1.05 g, 4 mmol). -
Reaction: Heat the mixture to reflux (approx. 85-90°C) under
atmosphere. -
Monitoring: Monitor via HPLC or TLC (Eluent: Hexane/EtOAc 9:1). Conversion to the biaryl nitrile intermediate is typically complete within 2–3 hours .
-
Checkpoint: Ensure >98% conversion of the bromide before proceeding. The intermediate 4'-methyl-biphenyl-2-carbonitrile will appear as a major spot (
).
-
Phase 2: In-Situ Nitrile Reduction
-
Cooling: Cool the reaction mixture to 0–5°C using an ice bath. Do not perform an aqueous workup.
-
Catalyst Loading: Add
(11.9 g, 50 mmol) directly to the biphasic mixture. The solution may turn pink/purple. -
Reduction (Critical Step): Carefully add
(22.7 g, 600 mmol) portion-wise over 60 minutes. -
Completion: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Quenching: Carefully quench excess hydride by adding 10% HCl solution dropwise until pH
2. This dissolves the cobalt boride salts and hydrolyzes boramine complexes. -
Workup:
-
Basify the aqueous layer to pH >12 using NaOH (aq).
-
Extract the product with Toluene or Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
Purification[4]
-
Crude Product: Yellowish oil or low-melting solid.
-
Salt Formation (Optional): Dissolve crude amine in Ethanol and add conc. HCl (1.1 eq) to precipitate 4'-Methyl-biphenyl-2-methanamine Hydrochloride as a white crystalline solid.
-
Yield: Expected isolated yield is 82–88% (over two steps).
Mechanistic Insight
The efficiency of this protocol relies on the compatibility of the two catalytic cycles. The Palladium cycle builds the skeleton, while the Cobalt cycle handles the functional group transformation.
Reaction Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Mechanism of Cobalt-Boride Reduction
Unlike standard hydrogenation, the
-
The nitrile coordinates to the electron-rich Cobalt Boride surface.
-
Hydride transfer occurs from surface-adsorbed borohydride species, reducing
. -
Selectivity: This method is highly selective for nitriles over aromatic rings, avoiding the over-reduction of the biphenyl system often seen with high-pressure hydrogenation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Ensure rigorous degassing of solvents before adding catalyst. | |
| Incomplete Reduction | Decomposition of | Ensure the reaction temp stays <10°C during addition; check solvent pH (must not be acidic). |
| Black Precipitate Clumping | Aggregation of | Increase stirring speed (RPM > 500); ensure efficient mixing. |
| Dimer Formation | Secondary amine byproduct | Keep |
Safety Information (MSDS Summary)
-
Sodium Borohydride (
): Water-reactive. Toxic if swallowed. Liberates flammable hydrogen gas upon contact with acid or transition metal salts. -
Cobalt(II) Chloride: Suspected carcinogen. May cause allergy or asthma symptoms. Handle in a fume hood.
-
Hydrogen Gas (
): Generated in situ. Ensure the reaction vessel is vented to a fume hood exhaust to prevent pressure buildup.
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cobalt Boride Reduction: Heinzman, S. W., & Ganem, B. (1982).[2] Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(25), 6801–6802.[2] Link
-
Sartan Synthesis Context: Reddy, A. V., et al. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Asian Journal of Chemistry, 22(8), 6341. Link
-
Industrial Process Patent: "Process for the preparation of biphenyl derivatives." (2010). World Intellectual Property Organization, WO2010125574. Link
-
BenchChem Protocol: "Application Notes and Protocols for the Reduction of the Nitrile Group." BenchChem. Link
Sources
Application Notes & Protocols: Strategic Protection of 4'-Methyl-biphenyl-2-methanamine
Abstract: This technical guide provides a comprehensive framework for selecting and implementing protecting group strategies for 4'-Methyl-biphenyl-2-methanamine. The primary amine of this molecule is a versatile synthetic handle, but its inherent nucleophilicity and basicity necessitate temporary masking during multi-step syntheses to prevent unwanted side reactions.[1] This document details the strategic considerations for choosing among common amine protecting groups—Boc, Cbz, and Fmoc—and provides validated, step-by-step protocols for their application and subsequent removal. The principles of orthogonality and functional group compatibility are emphasized to empower researchers in designing robust and efficient synthetic routes.[2][3][4][5]
Introduction: The Synthetic Challenge
4'-Methyl-biphenyl-2-methanamine is a valuable building block in medicinal chemistry and materials science, featuring a reactive primary benzylic amine. Direct modification of the biphenyl core—for instance, through electrophilic aromatic substitution, cross-coupling, or oxidation of the methyl group—is often complicated by the amine's reactivity.[1] Unprotected, the amine can act as a nucleophile or a base, leading to a mixture of products and diminished yields.
A well-chosen protecting group reversibly converts the amine into a less reactive functional group, typically a carbamate, which is stable to a specific set of reaction conditions.[4][6] The ideal protecting group strategy should meet the following criteria:
-
Ease of Introduction: The protection reaction should be high-yielding and straightforward.
-
Stability: The protected amine must be robust under the planned downstream reaction conditions.
-
Ease of Removal: The deprotection step should be efficient and mild, preserving the integrity of the final molecule.[1]
This guide focuses on the three most versatile and widely adopted amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Chapter 1: Strategic Selection of a Protecting Group
The choice of protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The key to a successful strategy lies in the principle of orthogonality , which allows for the selective removal of one protecting group in the presence of others without unintended cleavage.[2][3][4][5]
-
tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse The Boc group is one of the most common amine protecting groups due to its general stability towards bases, nucleophiles, and catalytic hydrogenation.[7][8] Its primary liability is its facile cleavage under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][9] This makes it an excellent choice when subsequent reaction steps involve basic or hydrogenolysis conditions.
-
Benzyloxycarbonyl (Cbz): The Hydrogenolysis-Labile Classic First introduced by Bergmann and Zervas, the Cbz group is a cornerstone of peptide chemistry.[10][11] It is stable under both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][11][12] This unique removal method provides an orthogonal handle to the acid-labile Boc and base-labile Fmoc groups.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Specialist The Fmoc group is prized for its stability in acidic environments and during hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[2][13][14] It is cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent like DMF.[2][15] This strategy is particularly dominant in solid-phase peptide synthesis.[15]
Decision-Making Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for selecting the most appropriate protecting group based on the anticipated downstream reaction conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. media.neliti.com [media.neliti.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Protection and Deprotection [pt.bzchemicals.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One moment, please... [total-synthesis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hydrogenation of 4'-Methyl-2-cyanobiphenyl
Welcome to the technical support center for the catalytic hydrogenation of 4'-methyl-2-cyanobiphenyl. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and selectivity of this critical transformation. The primary product, 2-(aminomethyl)-4'-methylbiphenyl, is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the hydrogenation process, offering systematic approaches to identify and resolve them.
Q1: My reaction shows low or no conversion of the starting material, 4'-methyl-2-cyanobiphenyl. What are the likely causes and solutions?
Low conversion is a common issue often attributable to catalyst activity, hydrogen availability, or the presence of inhibitors.
-
Potential Cause A: Catalyst Inactivity
-
Explanation: The catalyst is the engine of the reaction. Its activity can be compromised by improper handling, storage, or the presence of poisons. Heterogeneous catalysts like Raney® Nickel (Raney Ni) and Palladium on Carbon (Pd/C) are susceptible to deactivation.[4] Raney Ni, for instance, is often pyrophoric and must be handled as a slurry under solvent or an inert atmosphere to maintain its activity.[5]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier. If the catalyst is old or has been improperly stored, its activity may be diminished.
-
Ensure Proper Handling: Handle pyrophoric catalysts (e.g., Raney Ni, dry Pd/C) under an inert atmosphere (Nitrogen or Argon) or as a water-wet slurry to prevent oxidation.[5]
-
Activation (if applicable): Some catalysts require pre-activation. Follow the supplier's specific protocol. For Raney Ni, this often involves washing with deionized water and the reaction solvent to remove residual alkali from its preparation.
-
Test with a Model Substrate: To confirm catalyst activity, run a small-scale test reaction with a known, easily reducible substrate like benzonitrile under standard conditions.
-
-
-
Potential Cause B: Insufficient Hydrogen Supply or Mass Transfer
-
Explanation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient contact between all three is critical. Poor mass transfer of hydrogen from the gas phase to the catalyst surface is a frequent bottleneck.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your hydrogenation apparatus is gas-tight to maintain the set hydrogen pressure.
-
Purge the System: Before introducing hydrogen, thoroughly purge the reactor with an inert gas (Nitrogen or Argon) to remove all oxygen, which can deactivate the catalyst.
-
Optimize Agitation: Vigorous stirring is essential to keep the catalyst suspended and facilitate hydrogen dissolution into the liquid phase. For lab-scale reactions, a stirring rate of 800-1200 rpm is typical.[6] Insufficient agitation leads to a starved catalyst and slow reaction rates.
-
Increase Hydrogen Pressure: Within the safety limits of your equipment, increasing hydrogen pressure (e.g., from 50 psig to 500 psig) increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate.[7]
-
-
-
Potential Cause C: Presence of Reaction Inhibitors (Catalyst Poisons)
-
Explanation: Impurities in the starting material or solvent can act as catalyst poisons, binding to the active sites and blocking the reaction. Common poisons for noble metal catalysts include sulfur compounds, halides, and strong coordinating species like cyanides or carbon monoxide.[8]
-
Troubleshooting Steps:
-
Analyze Starting Material Purity: Use high-purity 4'-methyl-2-cyanobiphenyl (OTBN). Impurities from its synthesis, such as residual halides (e.g., from a Suzuki or Negishi coupling), can inhibit the catalyst.[9][10]
-
Purify the Substrate: If impurities are suspected, consider recrystallizing the starting material or passing a solution of it through a small plug of activated carbon or silica gel.
-
Use High-Purity Solvents: Ensure solvents are anhydrous and free from contaminants.
-
-
Q2: The reaction works, but I'm getting a significant amount of secondary amine byproduct. How can I improve selectivity for the primary amine?
The formation of secondary amines is the most common selectivity challenge in nitrile hydrogenation.[11][12] This occurs when the primary amine product reacts with the intermediate imine, which then gets reduced.
-
Explanation of Side Reaction:
-
R-C≡N + H₂ → [R-CH=NH] (Imine Intermediate)
-
[R-CH=NH] + H₂ → R-CH₂-NH₂ (Primary Amine - Desired )
-
[R-CH=NH] + R-CH₂-NH₂ → R-CH(NH₂)NH-CH₂-R → R-CH=N-CH₂-R + NH₃
-
R-CH=N-CH₂-R + H₂ → (R-CH₂)₂NH (Secondary Amine - Undesired )
The key to high selectivity is to favor step 2 over step 3.
-
-
Troubleshooting & Optimization Strategies:
-
Add Ammonia: The most effective method to suppress secondary amine formation is to add ammonia to the reaction mixture.[13][14] Ammonia shifts the equilibrium away from the formation of the secondary imine (step 3) by Le Châtelier's principle. Using a solution of ammonia in the reaction solvent (e.g., 2M ammonia in methanol) is a standard industrial practice.[15] An amount of 5-20 moles of ammonia per mole of nitrile is often recommended.[7]
-
Use a Basic Additive: If gaseous ammonia is not feasible, a strong base like sodium hydroxide or lithium hydroxide can also promote primary amine selectivity, particularly with cobalt or nickel catalysts.[14]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the condensation reaction that leads to secondary amines. Operating at the lowest effective temperature can improve selectivity.
-
Increase Hydrogen Pressure: High hydrogen pressure ensures that the imine intermediate is rapidly hydrogenated to the primary amine (step 2) before it has a chance to react with the product (step 3).[7]
-
Catalyst Choice: Cobalt and Nickel-based catalysts, especially Raney Ni, are often reported to have higher intrinsic selectivity towards primary amines compared to some noble metal catalysts when ammonia is used.[11][12]
-
Frequently Asked Questions (FAQs)
Q3: What is the best catalyst for the hydrogenation of 4'-methyl-2-cyanobiphenyl?
There is no single "best" catalyst; the optimal choice depends on a trade-off between activity, selectivity, cost, and process conditions.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Raney® Nickel | 60-120°C, 500-1500 psig H₂, Methanolic NH₃ | Cost-effective, high activity, good selectivity for primary amines (with NH₃).[16] | Pyrophoric, requires careful handling, potential for nickel leaching. |
| Palladium/Carbon (Pd/C) | 25-80°C, 50-500 psig H₂ | High activity under mild conditions, good functional group tolerance.[16] | Higher cost, can sometimes promote hydrogenolysis (C-N bond cleavage) or secondary amine formation without additives.[17][18] |
| Rhodium/Alumina (Rh/Al₂O₃) | 50-100°C, 500-1000 psig H₂ | Can offer high selectivity.[19] | High cost, may require specific conditions to achieve optimal performance. |
| Cobalt-based (e.g., Raney Co) | 80-150°C, 800-2000 psig H₂ | Good selectivity for primary amines, often used industrially.[14][20] | Typically requires higher temperatures and pressures than Pd or Ni. |
Recommendation: For general lab-scale synthesis aiming for high yield of the primary amine, Raney Nickel in methanolic ammonia is an excellent and cost-effective starting point.[13] For processes sensitive to base metals or requiring milder conditions, 5% Pd/C with an ammonia additive is a robust alternative.
Q4: How do temperature and pressure influence the reaction?
Temperature and pressure are critical parameters that control both the reaction rate and selectivity.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as the formation of secondary amines or decomposition of the product.[15] A typical starting range is 60-80°C.
-
Pressure: Higher hydrogen pressure increases the rate of hydrogenation by increasing the concentration of hydrogen available at the catalyst surface. This is often beneficial for selectivity towards the primary amine, as it accelerates the reduction of the imine intermediate.[7]
Q5: What is the role of the solvent?
The solvent must dissolve the starting material and product, but it also influences the catalyst's behavior and reaction kinetics.[21]
-
Common Solvents: Alcohols like methanol or ethanol are most common because they are polar enough to dissolve the substrate and product, have good hydrogen solubility, and are compatible with the use of ammonia. Tetrahydrofuran (THF) is also used.
-
Solvent Effects: The solvent can affect the stability of reactants and transition states on the catalyst surface.[21] For nitrile hydrogenation, a protic solvent like methanol can participate in the reaction mechanism and help stabilize intermediates. It is crucial to use a solvent that does not contain catalyst poisons.
Visualized Reaction Scheme and Workflow
Reaction Pathway and Potential Side Reactions
The diagram below illustrates the desired reaction pathway to the primary amine and the competing pathway leading to the undesired secondary amine byproduct.
Caption: Reaction scheme for nitrile hydrogenation.
General Experimental Workflow
This workflow outlines the key stages of a typical batch hydrogenation experiment.
Caption: Standard workflow for a batch hydrogenation reaction.
Appendix: Sample Experimental Protocol
Reaction: Hydrogenation of 4'-methyl-2-cyanobiphenyl to 2-(aminomethyl)-4'-methylbiphenyl using Raney® Nickel.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a certified fume hood.
Materials:
-
4'-methyl-2-cyanobiphenyl (10.0 g)
-
Raney® Nickel (approx. 1.0 g, 50% slurry in water)
-
Methanol (100 mL)
-
7N Ammoniacal Methanol (20 mL)
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Celite® or other filter aid
Equipment:
-
Parr-type hydrogenation apparatus or similar pressure reactor (e.g., 300 mL capacity) equipped with a magnetic stir drive, gas inlet/outlet, pressure gauge, and heating mantle.
Procedure:
-
Catalyst Preparation: In a small beaker, carefully decant the water from the Raney Ni slurry. Wash the catalyst by adding ~20 mL of methanol, gently swirling, allowing the catalyst to settle, and decanting the methanol. Repeat this wash step two more times. This removes water and prepares the catalyst for the reaction. Caution: Do not allow the catalyst to become dry as it is pyrophoric.
-
Reactor Charging: To the pressure reactor vessel, add the washed Raney Ni catalyst as a slurry in a small amount of methanol. Add the 4'-methyl-2-cyanobiphenyl (10.0 g), methanol (100 mL), and 7N ammoniacal methanol (20 mL).
-
System Purge: Assemble the reactor. Seal it and place it in the hydrogenation apparatus. Begin stirring at a moderate rate (~200 rpm). Pressurize the reactor with nitrogen to 100 psig, then carefully vent the pressure. Repeat this N₂ pressurize/vent cycle three to five times to ensure the removal of all oxygen.
-
Reaction: After the final nitrogen vent, pressurize the reactor with hydrogen to 500 psig. Increase the stirring rate to 1000-1200 rpm and begin heating the reactor to 70°C. The reaction is exothermic; monitor the temperature closely.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the gas ballast tank. The reaction is typically complete within 4-8 hours.
-
Shutdown and Catalyst Removal: Once the reaction is complete (no further H₂ uptake), stop heating and allow the reactor to cool to room temperature. Stop the stirring. Carefully vent the excess hydrogen pressure and purge the system three times with nitrogen.
-
Filtration: Under a nitrogen atmosphere or with extreme care to prevent ignition, filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the catalyst pad with a small amount of methanol. Safety Critical: Quench the recovered catalyst pad immediately and carefully by slowly adding it to a large volume of water. Do not allow the filtered catalyst to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting crude oil can be purified by distillation under high vacuum or by other appropriate methods to yield 2-(aminomethyl)-4'-methylbiphenyl.
References
-
Bauer, S., & Styler, M. (2011). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
-
Garcı́a, J. I., et al. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society. [Link]
-
Cerveny, L., & Paseka, I. (2011). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Ingenta Connect. [Link]
-
Kamegawa, T., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. [Link]
-
Various Authors. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness Discussion Board. [Link]
- Little, J. C. (1968). Reduction of nitriles to primary amines. U.S.
-
Wang, C., et al. (2020). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile Reduction. . [Link]
-
Kamm, B., et al. (2021). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. ResearchGate. [Link]
-
Various Authors. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. [Link]
- Vedage, G. A., et al. (1999). Hydrogenation of nitriles to produce amines. U.S.
- Venugopal, M., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry.
-
Wikipedia contributors. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
Osaka University. (2020). All of the performance, none of the fuss: Nitrile hydrogenation done right. EurekAlert!. [Link]
-
Reddy, P. A., et al. (2010). An efficient synthesis of the angiotensin II receptor antagonist Telmisartan. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Ghorpade, S., et al. (2025). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. ResearchGate. [Link]
- Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry.
-
Liu, H., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]
- Inventor unknown. (2021). Synthesis method of telmisartan intermediate.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]
-
Narsaiah, A. V., & Kumar, K. S. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC. [Link]
-
Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link]
-
Yamamoto, T., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ACS Publications. [Link]
-
Lennon, D., et al. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
-
Cerveny, L., & Paseka, I. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. [Link]
-
Wang, C., et al. (2019). Quasi Pd1Ni single-atom surface alloy catalyst enables hydrogenation of nitriles to secondary amines. Nature Communications. [Link]
- Lee, S. H., et al. (2007). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society.
-
Lee, S. H., et al. (2007). An Efficient Preparation for 2-Cyano-4 '-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. ResearchGate. [Link]
- Inventor unknown. (1994). Process for the preparation of 4-methyl-2'-cyanobiphenyl.
-
Nanjing University of Technology. (2021). Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. Chinese Patent Application. [Link]
-
Chen, Y., et al. (2017). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Scientific Reports. [Link]
-
Liu, Z., et al. (2025). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. [Link]
-
Gregory, J. D. O., et al. (2021). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C-H Activation in Solvents. ChemCatChem. [Link]
-
Maycock, W. E. (1964). Hydrogenation of 4-methylcinnoline. BYU ScholarsArchive. [Link]
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- 1. asianpubs.org [asianpubs.org]
- 2. d-nb.info [d-nb.info]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 7. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Nitrile Hydrogenation on Solid Catalysts – New Insights int...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. hidenanalytical.com [hidenanalytical.com]
- 18. Quasi Pd1Ni single-atom surface alloy catalyst enables hydrogenation of nitriles to secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Solvent Selection for 2-(Aminomethyl)-4'-methylbiphenyl Crystallization
Welcome to the technical support center for the crystallization of 2-(Aminomethyl)-4'-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally similar compounds. Our focus is on a logical, science-backed approach to solvent selection and process optimization to ensure you can achieve consistent, high-quality crystalline material.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when starting to develop a crystallization process for 2-(Aminomethyl)-4'-methylbiphenyl?
The single most important factor is the selection of an appropriate solvent or solvent system.[2] The ideal solvent will exhibit a specific temperature-dependent solubility profile: the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2][3][4] This differential solubility is the driving force for crystallization upon cooling.[5]
The molecular structure of 2-(Aminomethyl)-4'-methylbiphenyl features a non-polar biphenyl core and a polar, hydrogen-bond-donating aminomethyl group.[6][7] This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.[2]
-
For the non-polar biphenyl portion: Solvents like toluene or xylenes might be effective.[6]
-
For the polar aminomethyl group: Solvents like alcohols (e.g., ethanol, isopropanol) or even water could interact favorably.[2][7]
Therefore, a systematic screening of single and mixed solvent systems is the essential first step.
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment.[2]
Common Causes and Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Rapid Cooling | The system cools too quickly, not providing sufficient time for the ordered molecular arrangement required for crystal lattice formation.[5] This kinetic trapping leads to a disordered, liquid-like phase separation. | Employ a slower, controlled cooling rate.[5][8] Insulating the flask or using a programmable cooling bath can provide precise temperature control.[9][10] |
| High Solute Concentration | The solution is too concentrated, causing the compound to exceed its solubility limit at a temperature where it is still molten. | Use a larger volume of solvent to reduce the overall concentration.[5] Start with a more dilute solution and slowly evaporate the solvent to approach the saturation point more gradually. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and favoring the formation of a less-ordered oil.[5][11] | Purify the crude material before crystallization using techniques like column chromatography. If the impurities are colored, a hot filtration step with activated charcoal can be effective.[5] |
| Inappropriate Solvent Choice | The solvent may have too strong an affinity for the compound, preventing it from organizing into a crystal structure. | Re-evaluate your solvent choice.[5] Experiment with solvents of different polarities or consider using an antisolvent system to gently induce precipitation.[3] |
Q3: I'm getting very small, needle-like crystals that are difficult to filter. How can I obtain larger, more robust crystals?
The formation of small or needle-like crystals is often a result of rapid nucleation, where too many crystal seeds form simultaneously, leading to competition for the available solute.[5][12] This results in a large number of small crystals instead of a smaller number of large ones.
Strategies to Increase Crystal Size:
-
Reduce the Rate of Supersaturation: Slower cooling profiles are paramount.[13][14] A gradual decrease in temperature allows for controlled crystal growth on existing nuclei rather than promoting the formation of new ones.[15]
-
Decrease Agitation: While some mixing is necessary for homogeneity, excessive or vigorous stirring can induce secondary nucleation, leading to smaller crystals.[5] Consider reducing the stirring speed once crystal formation begins.
-
Use a More Dilute Solution: Starting with a slightly more dilute solution (using more solvent than the minimum required for dissolution at high temperature) can slow down the crystallization process and encourage the growth of larger crystals.[13][14]
-
Solvent Selection: The choice of solvent can significantly impact crystal habit (shape).[16][17] Apolar solvents, for example, have been shown to sometimes increase the aspect ratio of crystals, leading to more needle-like shapes.[18] Experimenting with different solvents may yield a more desirable crystal morphology.
Troubleshooting Guide
Issue 1: The compound does not crystallize at all upon cooling.
Symptoms: The solution remains clear even after cooling to a low temperature. No precipitate or crystals form.
Root Cause Analysis and Solutions:
Caption: Decision workflow for troubleshooting failed crystallization.
Issue 2: The crystallization yield is very low.
Symptoms: Only a small amount of crystalline product is recovered after filtration.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Excess Solvent | Too much solvent was used, causing a significant portion of the compound to remain dissolved in the mother liquor even at low temperatures.[13][14] | Before filtering, check if further cooling or placing the flask in an ice bath increases the crystal mass. If so, the initial cooling was insufficient. For future runs, use less solvent or evaporate a portion before cooling.[13] |
| Premature Crystallization | If a hot filtration step was used to remove impurities, the compound may have crystallized on the filter paper or in the funnel stem. | Use a heated filter funnel or pre-heat the funnel with hot solvent before filtration. Also, use a slight excess of hot solvent to ensure the compound remains dissolved during this step. |
| Inappropriate Solvent | The solubility curve of the compound in the chosen solvent is not steep enough, meaning the difference in solubility between hot and cold is minimal. | A new solvent with a more favorable solubility profile is needed. Refer to the solvent screening protocol.[3] |
| Washing with "Good" Solvent | Washing the filtered crystals with a solvent in which they are even slightly soluble will dissolve some of the product. | Always wash the crystals with a small amount of the cold crystallization solvent or a solvent in which the compound is known to be very poorly soluble. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for the crystallization of 2-(Aminomethyl)-4'-methylbiphenyl.
Objective: To find a solvent that dissolves the compound when hot but not when cold.[4]
Materials:
-
2-(Aminomethyl)-4'-methylbiphenyl (crude)
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Solvent Selection Table:
| Solvent Class | Examples | Polarity | Rationale |
| Non-polar | Heptane, Toluene | Low | To assess solubility of the biphenyl core.[6] |
| Polar Aprotic | Ethyl Acetate, Acetone | Medium | To balance interactions with both parts of the molecule.[2] |
| Polar Protic | Ethanol, Isopropanol (IPA), Water | High | To assess solubility via the aminomethyl group.[2][19] |
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise (start with ~0.5 mL) at room temperature.
-
Agitate or vortex each tube. Observe and record the solubility at room temperature.
-
For the tubes where the compound was not soluble at room temperature, gently heat them in the heating block. Add small amounts of additional solvent if necessary until the compound fully dissolves.
-
Record the approximate volume of solvent needed. A solvent that requires a minimal amount of hot solvent to dissolve the compound is efficient.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then further cool in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will produce a good yield of well-defined crystals upon cooling.[20]
Protocol 2: Cooling Crystallization
Objective: To purify the compound using a single-solvent system identified in Protocol 1.
Procedure:
-
Place the crude 2-(Aminomethyl)-4'-methylbiphenyl in an Erlenmeyer flask.
-
Add the chosen solvent in portions while heating the flask (e.g., on a hot plate) until the compound just dissolves. Use a minimal amount of the hot solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow cooling further, the flask can be placed in an insulated container.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Antisolvent Crystallization
Objective: To induce crystallization when no suitable single solvent is found. This method uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "antisolvent").[21][22]
Procedure:
-
Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
-
Slowly add the "antisolvent" dropwise to the solution with gentle stirring.
-
Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[20]
-
Gently warm the solution until it becomes clear again.
-
Set the flask aside to cool slowly, allowing crystals to form.
-
Collect and dry the crystals as described in the cooling crystallization protocol.
References
- Biphenyl - Solubility of Things. (n.d.).
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20).
- The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. (2025, August 9).
- Effect of solvent's polarity on crystal growth conformation of ester of maleate acid. (n.d.).
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
- Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.).
- How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14).
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from
-
Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide - Benchchem. (n.d.). Retrieved from
- Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26).
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from
- crystallography-crystallization-guide.pdf - IMSERC. (n.d.).
- Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation - DOI. (2025, January 15).
-
Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.). Retrieved from
- Antisolvent Crystallization - RM@Schools. (n.d.).
- 2.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
- 3.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022, August 16).
-
Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system - PMC. (2025, January 6). Retrieved from
-
Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd. (n.d.). Retrieved from
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process - UMPSA-IR. (n.d.).
- Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory - Canadian Science Publishing. (n.d.).
- Aqueous Solubility Depression for Hydrophobic Organic Chemicals in the Presence of Partially Miscible Organic Solvents | Environmental Science & Technology - ACS Publications. (n.d.).
- Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates. (2024, August 29).
- Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes - ACS Publications. (2024, January 29).
-
Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - MDPI. (2023, January 21). Retrieved from
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from
-
Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC. (2023, April 24). Retrieved from
- Modelling and control of combined cooling and antisolvent crystallization processes - Loughborough University Research Repository. (n.d.).
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from
-
Solvent and Reagent Selection Guide - Green Chemistry Initiative. (n.d.). Retrieved from
- Crystallization of Organic Compounds. (n.d.).
-
(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (2025, June 11). Retrieved from
-
Crystallization Process R&D in Pharmaceutical Development - PharmaBlock. (n.d.). Retrieved from
-
(PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate. (2025, September 9). Retrieved from
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022, February 24). Retrieved from
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. (n.d.). Retrieved from
-
Special Issue : Pharmaceutical Crystallization - MDPI. (n.d.). Retrieved from
-
Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved from
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Technical Support Center: Temperature Control in Exothermic Biphenyl Nitrile Reductions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of biphenyl amines via the reduction of biphenyl nitriles. The reduction of nitriles, particularly with powerful reagents like metal hydrides, is often highly exothermic and poses significant safety and scalability challenges.[1][2][3] Failure to properly manage the reaction temperature can lead to thermal runaways, resulting in decreased yield, formation of impurities, and potentially catastrophic equipment failure.[4][5][6][7]
This document provides practical, in-depth answers to common issues encountered in the lab and during scale-up, grounding all recommendations in established chemical engineering principles and safety protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding temperature control during the reduction of biphenyl nitriles.
Q1: Why did my biphenyl nitrile reduction experience a sudden, sharp temperature spike?
A sudden temperature increase, or "exotherm," is characteristic of nitrile reductions using potent reducing agents like Lithium Aluminum Hydride (LiAlH₄).[8][9][10] The reaction mechanism involves the rapid, sequential nucleophilic addition of hydride ions to the polarized carbon-nitrogen triple bond.[11][12] This process is highly energetic. A spike typically indicates that the rate of heat generation has exceeded the rate of heat removal from your reactor system.[2][3] This imbalance can be caused by several factors, including adding the reducing agent too quickly, insufficient cooling capacity, or poor mixing.[6][13]
Q2: What are the immediate signs of an impending thermal runaway reaction?
A thermal runaway occurs when an exothermic reaction becomes uncontrollable, leading to a self-accelerating cycle of increasing temperature and reaction rate.[2][4][14] Key warning signs include:
-
A rapid, sustained increase in the internal reaction temperature that does not respond to cooling adjustments.
-
A noticeable increase in pressure within the reactor, often due to solvent boiling or gas evolution.
-
Visible changes in the reaction mixture, such as vigorous bubbling, fuming, or color change, that deviate from the expected protocol.
-
Failure of the cooling system to maintain the set temperature, even at maximum capacity.
Early detection is critical.[14] If a runaway is suspected, an emergency response plan, which may involve quenching the reaction or evacuating the area, should be enacted immediately.[13]
Q3: How does my choice of reducing agent impact the exotherm?
The choice of reducing agent is a primary factor in the intensity of the exotherm.
-
Lithium Aluminum Hydride (LiAlH₄): A very strong and non-selective reducing agent that reacts vigorously with nitriles, producing a significant exotherm.[8][9][15] Its high reactivity necessitates stringent temperature control, especially during addition.
-
Diisobutylaluminum Hydride (DIBAL-H): Milder than LiAlH₄, DIBAL-H can sometimes be used to reduce nitriles to aldehydes by stopping the reaction after the first hydride addition, which can be less exothermic.[11] However, over-reduction to the amine can still occur, releasing additional heat.
-
Sodium Borohydride (NaBH₄): Generally not strong enough to reduce nitriles on its own but can be used in the presence of catalysts.[16] These systems are often less exothermic than LiAlH₄.
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a common industrial method.[17][18] While effective, these reactions can also be exothermic and require careful management of hydrogen pressure and temperature.[17]
Q4: Can the solvent choice help mitigate the exotherm?
Yes, the solvent plays a crucial role. A solvent with a higher boiling point and higher heat capacity can absorb more energy before its temperature rises significantly, providing a better thermal buffer. Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are common for LiAlH₄ reductions.[19][20] It is critical to ensure the solvent is anhydrous, as water reacts violently with metal hydrides, generating hydrogen gas and extreme heat, which can initiate a runaway.[8][10]
Part 2: Troubleshooting Guide for Uncontrolled Exotherms
This section provides a systematic approach to diagnosing and resolving temperature control issues during your experiment.
Issue: The internal reaction temperature is rising too quickly or overshooting the setpoint.
This is the most common and critical issue. The following workflow will help you identify the root cause.
Caption: Troubleshooting workflow for temperature spikes.
In-Depth Analysis of Troubleshooting Steps
-
Step 1: Reagent Addition (The Primary Control Variable) The most effective way to control an exotherm is to manage the rate of reaction, which is directly tied to the rate of reagent addition.[1] For highly exothermic reactions, a semi-batch process, where one reagent is added slowly to the other, is standard practice.[4]
-
Causality: By adding the reducing agent slowly, you ensure that the heat generated at any moment does not overwhelm the cooling system's capacity to remove it.[5] This maintains a steady state where Heat Generation Rate ≈ Heat Removal Rate.
-
Protocol: See Protocol 1: Controlled Addition of LiAlH₄ Solution for a detailed methodology.
-
-
Step 2: Cooling System Performance Your cooling system is the only mechanism for heat removal. Its inefficiency can be a hidden cause of temperature control failure.
-
Causality: Heat transfer from the reactor to the cooling medium occurs via conduction and convection.[21][22][23] Inefficient transfer, due to a malfunctioning cooling unit or poor thermal contact, will lead to heat accumulation in the reactor.[2]
-
Verification Checklist:
-
Is the cooling bath/circulator set to and maintaining the correct temperature (e.g., 0 °C or lower)?
-
Is the cooling fluid circulating properly through the reactor jacket?
-
For an ice bath, is there sufficient ice and water to ensure maximum contact with the flask surface?
-
Is the internal temperature probe calibrated and correctly positioned away from the vessel walls?
-
-
-
Step 3: Mixing Efficiency Adequate mixing is critical for distributing the added reagent and dissipating heat throughout the reaction mass.[13]
-
Causality: Poor mixing creates localized "hotspots" where the concentration of the reducing agent is high, leading to a rapid local reaction and temperature rise.[13] Efficient stirring ensures uniform temperature distribution, facilitating heat transfer to the vessel walls and into the cooling system.[13]
-
Best Practices: Use an overhead stirrer for larger volumes. The stirrer type (e.g., anchor vs. turbine) should be chosen based on viscosity. For low-viscosity systems typical of these reductions, a turbine impeller is often more effective than an anchor.[13]
-
-
Step 4: Scale-Up Considerations A reaction that is well-controlled at 1 gram scale can become a serious hazard at 100 grams.[1][24]
-
Causality: The fundamental issue is the change in the surface-area-to-volume ratio. As the reactor size increases, its volume (which generates heat) increases by the cube of the radius, while the surface area (which removes heat) only increases by the square of the radius.[1][4] This makes heat removal progressively less efficient at larger scales.
-
Mitigation: When scaling up, you must not assume the same parameters will work. A thorough process safety assessment, potentially including reaction calorimetry (RC) or differential scanning calorimetry (DSC), is essential to understand the reaction's energetics and design an adequate cooling strategy.[4][13]
-
Part 3: Data & Protocols
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Exotherm Risk | Key Considerations |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | High | Extremely reactive with protic solvents (water, alcohols). Requires slow, controlled addition and inert atmosphere.[8][10] |
| DIBAL-H | Toluene, Hexane, -78 °C to RT | Moderate | Can allow for partial reduction to aldehyde, but over-reduction is possible.[11] Temperature control is critical for selectivity. |
| Catalytic H₂ | H₂ gas (pressure), Pd/C, PtO₂, or Raney Ni catalyst, various solvents | Moderate | Heat evolution can be significant. Requires specialized high-pressure equipment. Catalysts can be pyrophoric.[17] |
Experimental Protocols
Protocol 1: Controlled Addition of LiAlH₄ Solution
This protocol describes a standard lab-scale procedure for the reduction of a biphenyl nitrile using a syringe pump for controlled addition.
-
System Setup:
-
Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and a reflux condenser with the biphenyl nitrile substrate dissolved in anhydrous THF (e.g., 10 volumes).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Preparation:
-
In a separate dry flask under an inert atmosphere, prepare a solution of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF.
-
Load this solution into a dry syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a needle through a septum.
-
-
Controlled Addition:
-
Begin vigorous stirring of the substrate solution.
-
Start the syringe pump to add the LiAlH₄ solution at a slow, predetermined rate (e.g., over 1-2 hours).
-
Crucially, monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed a set limit (e.g., 10 °C).[10] If the temperature rises rapidly, pause the addition immediately.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature for a specified time, monitoring completion by TLC or LC-MS.
-
-
Quenching:
-
The quenching process is also highly exothermic and must be done with extreme care. See Protocol 2.
-
Protocol 2: Safe Quenching of LiAlH₄ Reactions
This procedure (based on the Fieser method) is designed to safely neutralize unreacted LiAlH₄ and hydrolyze the aluminum salts.
-
Cooling: Once the primary reaction is complete, cool the reaction flask back down to 0 °C in an ice-water bath.[25]
-
Dilution: Dilute the reaction mixture with an equal volume of a suitable solvent like diethyl ether or THF to help dissipate heat.[25]
-
Sequential Addition: With vigorous stirring, add the following reagents dropwise and extremely slowly. Be prepared for vigorous gas (hydrogen) evolution.[20][25]
-
For 'x' grams of LiAlH₄ used, slowly add 'x' mL of water.
-
Next, slowly add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Finally, slowly add '3x' mL of water.
-
-
Stirring and Filtration: Remove the cooling bath and stir the resulting mixture at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your organic solvent.
References
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Fauske & Associates. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
-
Scale-Up Reaction Safety. (2019, September 18). Tufts University. [Link]
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Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. [Link]
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Reduction of nitriles to amines. Organic Chemistry. [Link]
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Nitrile Reduction. ACS Green Chemistry Institute. [Link]
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Heat Transfer | Intro to Chemical Engineering Class Notes. Fiveable. [Link]
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Thermal Management Techniques in Metal Hydrides for Hydrogen Storage Applications: A Review. (2023, April 14). MDPI. [Link]
-
CB-LSOP-Metal Hydrides.docx. The Brückner Research Group, University of Connecticut. [Link]
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Heat transfer. Wikipedia. [Link]
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Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. [Link]
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Safe scale-up with exothermic reactions. Process Technology Online. [Link]
-
20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]
-
Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews. [Link]
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Heat Transfer - Definition, Methods and Equations. (2024, November 18). Thermtest. [Link]
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Venting – Or How to Regain Control of a Reactor in Cases Where “Thermal Runaway“ Has Already Started. (2022, May 31). NETZSCH Analyzing & Testing. [Link]
-
Heat Transfer — Introduction to Chemical and Biological Engineering. Tufts University. [Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series. [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
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Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. (2026, January 20). ACS Publications. [Link]
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Chemical Accident Prevention & Preparedness. European Commission. [Link]
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Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind. [Link]
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Heat transfer and thermodynamic analysis of synthesis gas production processes in chemical reactors with integrated heat exchange. eScholarship, University of California. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal. [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. [Link]
-
Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations with Strong, Oxidizing Acids. (2021, September 8). ACS Chemical Health & Safety. [Link]
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Technical Support Center: Preventing Oxidation of 4'-Methyl-biphenyl-2-methanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4'-Methyl-biphenyl-2-methanamine. As a crucial intermediate in pharmaceutical and materials science research, maintaining the stability and purity of this aromatic amine is paramount for reproducible and successful experimental outcomes. This guide is designed to provide you, our fellow researchers and developers, with a deep understanding of the challenges associated with its storage and practical, field-proven solutions to prevent its oxidative degradation.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common inquiries we receive regarding the stability of 4'-Methyl-biphenyl-2-methanamine.
Q1: My vial of 4'-Methyl-biphenyl-2-methanamine has developed a yellow or brownish tint. What does this mean and is the material still usable?
A yellow or brown discoloration is a primary visual indicator of oxidation. Aromatic amines, including this compound, are susceptible to oxidation when exposed to air (oxygen), light, and even trace metal impurities, which can catalyze the process.[1] This leads to the formation of colored by-products.
Whether the material is usable depends on the tolerance of your specific application to impurities. For highly sensitive synthetic steps or quantitative analyses, the presence of oxidation products can be detrimental. We strongly recommend performing a quality control check, such as Thin-Layer Chromatography (TLC) or HPLC, to assess the purity before use. For non-critical applications, its use may be acceptable, but with the acknowledgment of potential side-reactions or lower yields.
Q2: What are the definitive, ideal storage conditions for maximizing the shelf-life of 4'-Methyl-biphenyl-2-methanamine?
To ensure long-term stability, the compound should be stored with multi-layered protection against the primary drivers of degradation: oxygen, heat, and light.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The most critical factor. Replacing oxygen with an inert gas directly prevents the oxidation reaction from occurring. |
| Temperature | -20°C for Long-Term | Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[2] For short-term storage (days to weeks), 2-8°C is acceptable. |
| Light | Amber Glass Vial / Store in Darkness | UV and visible light can provide the energy to initiate free-radical oxidation pathways. Amber vials block these wavelengths. |
| Container | Tightly Sealed Glass Vial with PTFE-lined cap | Prevents exposure to atmospheric oxygen and moisture.[3] Glass is preferred for its inertness. |
| Purity | Use High-Purity Grade | Trace metal ions can act as catalysts for oxidation. Starting with and maintaining high purity is essential. |
Q3: Is it acceptable to add an antioxidant directly to my stock of 4'-Methyl-biphenyl-2-methanamine?
Yes, for solutions, adding a suitable antioxidant is an effective strategy, particularly if the solution will be accessed multiple times. Antioxidants work by interrupting the oxidation chain reaction.[1]
-
Recommended Antioxidants:
-
Important Consideration: The choice of antioxidant must be compatible with your downstream application. Ensure the antioxidant will not interfere with your reaction chemistry. Always test on a small scale first.
Part 2: Troubleshooting Guide for Observed Degradation
If you suspect your sample has been compromised, this guide provides a logical workflow to assess the situation and implement corrective actions.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting sample degradation.
Part 3: Key Protocols and Methodologies
Protocol 1: Best Practices for Aliquoting and Long-Term Storage
This protocol ensures minimal exposure to atmospheric oxygen during handling.
Materials:
-
Vial of 4'-Methyl-biphenyl-2-methanamine
-
Several smaller amber glass vials with PTFE-lined screw caps
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Syringes and needles (if handling a solution) or spatula (for solid)
-
Glove box or glove bag (Ideal, but not mandatory if done quickly)
Procedure:
-
Preparation: Gather all materials. If the compound is a solid, ensure spatulas are clean and dry.
-
Inerting Vials: Place the empty, smaller amber vials in a desiccator or oven to dry completely. Before use, flush each small vial with inert gas for 30-60 seconds.
-
Aliquot Transfer: Quickly weigh and transfer the desired amount of the compound into each of the smaller, pre-flushed vials. The goal is to create single-use aliquots to avoid repeatedly opening the main stock container.
-
Final Purge: Once the aliquot is in the new vial, gently flush the headspace of the vial with inert gas for another 15-30 seconds.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Labeling & Storage: Clearly label each vial with the compound name, concentration (if a solution), and date. Store at -20°C in a dark location.
Protocol 2: Rapid Quality Control by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative assessment of purity.
Materials:
-
TLC plate (Silica gel 60 F254)
-
Developing chamber
-
Solvent System: A non-polar/polar mixture. Start with 7:3 Hexanes:Ethyl Acetate. You may need to add 1-2% triethylamine (TEA) to the solvent system to prevent the amine from streaking on the silica plate.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Prepare Chamber: Add the developing solvent to the chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let equilibrate.
-
Spotting: Dissolve a tiny amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the TLC plate baseline. Also spot a reference sample of known pure material if available.
-
Development: Place the spotted TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize under a UV lamp. The aromatic biphenyl structure should show a dark spot.
-
Next, dip the plate in a KMnO₄ stain. The primary amine is readily oxidized and will appear as a yellow spot on the purple background. Oxidation byproducts may appear as separate spots.
-
-
Interpretation: A pure sample should ideally show a single, well-defined spot. The presence of additional spots, especially near the baseline, indicates the presence of more polar impurities, which are likely oxidation products.
Part 4: The Science of Prevention
The Mechanism of Amine Oxidation
The oxidation of aromatic amines is often a complex, free-radical chain reaction. The process can be simplified into three main stages: initiation, propagation, and termination. The primary amine and the benzylic carbon are potential sites for oxidation.
Caption: Simplified mechanism of amine oxidation and antioxidant intervention.
-
Role of Temperature: Lowering the temperature reduces the kinetic energy of the molecules, decreasing the frequency and energy of collisions required to overcome the activation energy for oxidation.[3]
-
Role of Atmosphere: Removing oxygen, a key reactant, is the most direct method to halt the oxidation process. An inert atmosphere of nitrogen or argon is non-reactive and displaces the oxygen.
-
Role of Antioxidants: Antioxidants like BHT are "radical scavengers."[4] They readily donate a hydrogen atom to the highly reactive amine radical, neutralizing it and forming a very stable antioxidant radical that does not propagate the chain reaction.[5]
By understanding these mechanisms, the logic behind the recommended storage protocols becomes clear. Each step is designed to interfere with a critical part of the degradation pathway, ensuring the long-term integrity of your valuable research materials.
References
- How to prevent the oxidation of Amine Catalyst? - Blog - Mingxu Chemicals. (2025).
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
- Biphenyl Uses: Chemical Properties, Industrial Applications & Safety - Echemi. (2025).
- Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. (2026).
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate.
- Biphenyl Alcohol Handling and Storage_Zibo Senbang Chemical Co., Ltd. - Foreschem. (2023).
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025).
- Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023).
- Analytical methods used to quantify amine oxidation. - ResearchGate.
- What Is The Role Of Amine Type Antioxidants In Lubricating Oils? -minglan Chemical. (2024).
- US20120271026A1 - Inhibition of amine oxidation - Google Patents.
- Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024).
- Thin-layer chromatography of amine oxidation products | Analytical Chemistry.
Sources
Purification of 4'-Methyl-biphenyl-2-methanamine from secondary amine byproducts
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this portal to address a notorious challenge in synthetic chemistry: the isolation of a primary amine (4'-Methyl-biphenyl-2-methanamine ) from structurally similar secondary amine byproducts (e.g., bis((4'-methylbiphenyl-2-yl)methyl)amine).
Standard chromatographic and acid-base extraction techniques often fail here due to the nearly identical pKa values and severe tailing of these lipophilic amines on silica gel. To solve this, we must exploit chemoselectivity rather than simple physical properties.
The Mechanistic Foundation: Why Chemoselectivity Wins
The core causality behind our purification strategy relies on the unique nucleophilic profile of primary versus secondary amines. Primary amines can undergo condensation with aldehydes lacking
By converting your target 4'-Methyl-biphenyl-2-methanamine into an imine, we temporarily mask its basicity and drastically increase its lipophilicity. This creates a massive polarity differential between the target (now a neutral, non-polar imine) and the byproduct (a basic, polar secondary amine), allowing for trivial separation[3].
Chemoselective catch-and-release workflow for primary amine purification.
Physicochemical Data & Method Selection Matrix
To understand why derivatization is necessary, observe the theoretical physicochemical shifts summarized below.
| Compound State | Functional Group | Est. pKa | Relative Polarity (TLC Rf)* | Reactivity Profile |
| Target (Free Base) | Primary Amine (-NH2) | ~9.0 | Low (Rf ~0.2) | Forms stable imines, enamines. |
| Byproduct | Secondary Amine (-NHR) | ~8.8 | Low (Rf ~0.25) | Cannot form imines. |
| Target (Derivatized) | Imine (-N=CH-Ph) | ~4.0 | High (Rf ~0.8) | Hydrolyzed by aqueous acid. |
*Assumes 90:10:1 DCM:MeOH:NH4OH mobile phase on bare silica.
While specialized scavenger resins like Acetoacetoxy ethyl methacrylate (AAEM) are excellent for removing primary amines from secondary amines[4][5], they form highly stable enamines that are difficult to cleave. Because you want to recover the primary amine, the reversible Schiff base Catch-and-Release protocol is the gold standard.
Detailed Experimental Protocol: Schiff Base Catch-and-Release
This protocol is a self-validating system designed for multigram scalability. It utilizes transient imine formation to separate the 4'-Methyl-biphenyl-2-methanamine from its secondary amine byproduct.
Phase 1: Chemoselective Imine Formation
-
Dissolution: Dissolve the crude amine mixture (assumed 10 mmol of primary amine) in anhydrous Dichloromethane (DCM, 50 mL).
-
Derivatization: Add benzaldehyde (1.05 equivalents relative to primary amine).
-
Water Scavenging: Add anhydrous Magnesium Sulfate (MgSO4, 3.0 g) to drive the condensation forward by absorbing liberated water.
-
Reaction: Stir at room temperature for 4 hours.
-
Validation Checkpoint 1: Take an aliquot, filter, and run a 1H NMR. Look for the disappearance of the benzaldehyde aldehyde proton (~10.0 ppm) and the appearance of a sharp imine C-H singlet at ~8.3 ppm .
Phase 2: Chromatographic Separation
-
Filtration: Filter the reaction mixture through a Celite pad to remove MgSO4. Concentrate the filtrate under reduced pressure.
-
Silica Plug: Load the crude oil onto a short silica gel plug.
-
Elution: Elute with 10% Ethyl Acetate in Hexanes.
-
Causality: The neutral, highly lipophilic imine will elute rapidly near the solvent front. The secondary amine byproduct remains tightly bound to the baseline due to its basicity.
-
-
Validation Checkpoint 2: TLC the fractions. The imine will be highly UV-active and will not stain with Ninhydrin. Concentrate the imine-containing fractions.
Phase 3: Release (Hydrolysis)
-
Hydrolysis: Dissolve the purified imine in Tetrahydrofuran (THF, 30 mL). Add 2M aqueous HCl (30 mL). Stir vigorously at room temperature for 2 hours.
-
Extraction of Byproduct: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (3 x 20 mL).
-
Causality: The cleaved benzaldehyde partitions into the ether layer, while your target primary amine remains in the aqueous layer as the water-soluble hydrochloride salt.
-
-
Free-Basing: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches >12.
-
Final Recovery: Extract the basified aqueous layer with DCM (3 x 30 mL). Dry the combined DCM layers over Na2SO4, filter, and concentrate to yield pure 4'-Methyl-biphenyl-2-methanamine.
Troubleshooting & FAQs
Q: I am seeing a new spot on my TLC after adding benzaldehyde, but it streaks heavily down the plate. What is happening? A: Silica gel is slightly acidic and contains residual moisture. This can cause the imine to prematurely hydrolyze back into the primary amine while on the column, causing streaking. Fix: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the silica and stabilizes the imine during elution.
Q: Can I use Polymer-Supported (PS) Benzaldehyde instead of liquid benzaldehyde to skip the column chromatography? A: Yes, PS-Benzaldehyde is frequently used in automated synthesis to scavenge amines[1][2]. However, standard PS-Benzaldehyde protocols are designed to discard the resin-bound primary amine. To use it for purification (Catch-and-Release), you must incubate your crude mixture with the resin, wash away the secondary amine with DCM, and then subject the resin to aggressive acidic cleavage (e.g., 20% TFA in DCM or hydroxylamine hydrochloride) to recover your target. For scales >1 gram, the solution-phase method (Protocol 3) is significantly more cost-effective.
Q: Why not use Acetoacetoxy ethyl methacrylate (AAEM) resin? A: AAEM is a fantastic scavenger that selectively reacts with primary amines in the presence of secondary amines to form enamines[4][5]. However, the resulting enamine bond is highly stable. AAEM is ideal when your secondary amine is the desired product and you want to permanently remove primary amine impurities. It is not recommended when the primary amine is your target.
Q: The secondary amine byproduct is still present after hydrolysis. Why? A: This indicates that the secondary amine co-eluted with your imine during the silica plug step. Ensure you are not using a polar solvent system (like pure EtOAc or MeOH) during the silica plug. The secondary amine should remain stuck on the baseline in 10% EtOAc/Hexanes.
References
-
Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton University of Southampton. URL: [Link]
-
A vending machine for drug-like molecules – automated synthesis of virtual screening hits - PMC National Institutes of Health (NIH). URL:[Link]
-
Exploiting activated esters in novel chemoselective amide formation reactions - Lancashire Online Knowledge University of Central Lancashire. URL:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A vending machine for drug-like molecules – automated synthesis of virtual screening hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate | 131074-55-0 | Benchchem [benchchem.com]
- 4. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Technical Support Center: Overcoming Catalyst Poisoning in Biphenyl Hydrogenation
Welcome to the Advanced Catalysis Technical Support Center. As drug development professionals and chemical engineers, you are likely familiar with the severe challenges posed by sulfur-containing compounds during the hydrogenation of biphenyls and related aromatic systems. Sulfur is ubiquitous in medicinal chemistry and crude feedstocks, but its presence—even at the parts-per-billion (ppb) level—can rapidly deactivate standard transition metal catalysts.
This guide is designed by senior application scientists to provide you with a deep mechanistic understanding of catalyst poisoning, field-proven troubleshooting strategies, and self-validating experimental protocols to keep your hydrogenation workflows running efficiently.
Mechanistic Insights: The "Why" Behind Sulfur Poisoning
Before applying a fix, it is critical to understand the causality of the failure. Why do sulfur impurities so rapidly deactivate palladium (Pd) and platinum (Pt) catalysts?
Q: What is the fundamental mechanism of sulfur poisoning on transition metals? A: Sulfur atoms possess free electron pairs in lower oxidation states, making them highly Lewis basic. When sulfur-containing biphenyls (e.g., dibenzothiophene) encounter a transition metal surface, the sulfur strongly chemisorbs to the active sites[1]. This leads to two primary modes of deactivation:
-
Electronic Poisoning: Sulfur donates excess electron density to the metal (e.g., Pd or Pt), fundamentally altering the electronic state of the palladium atom and reducing its ability to activate hydrogen gas[2].
-
Steric Blocking: The strongly adsorbed sulfur physically blocks catalytically active sites and pores, preventing the adsorption of both the bulky biphenyl substrates and hydrogen gas[2].
Q: Is this deactivation reversible?
A: At low temperatures, the chemisorption of sulfur forms very stable metal-sulfide bonds, leading to irreversible (permanent) deactivation[3]. At higher temperatures and pressures, some sulfur species may undergo hydrogenolysis to yield
Mechanistic pathway of transition metal catalyst poisoning by sulfur-containing biphenyls.
Troubleshooting Guide & Decision Matrix
When your hydrogenation reaction stalls, use the following diagnostic criteria to identify the root cause and apply the correct mitigation strategy.
Symptom 1: Sudden drop in hydrogen uptake and incomplete biphenyl conversion.
-
Root Cause: Irreversible chemisorption of sulfur compounds onto the active metal sites. Even concentrations as low as 10 ppb can lead to substantial surface coverage[1].
-
Solution A (Catalyst Substitution): Switch to a sulfur-tolerant catalyst. Metal sulfides (e.g., Ni-Mo-S) or novel heterogeneous Ru-W-S catalysts exhibit significantly lower binding affinities for sulfur. Interestingly, catalytic activity in these systems actually increases with the amount of oxidized sulfur present, as sulfates/sulfites repel further sulfur chemisorption[1].
-
Solution B (Antidote Addition): If you must use Pd/C, introduce a catalyst "antidote." Adding catalytic amounts of triphenylphosphine (TPP) can reactivate sulfur-poisoned Pd/C catalysts. TPP partially reduces the deactivated palladium sulfide layer, exposing fresh metallic Pd sites[4].
Symptom 2: Shift in product selectivity.
-
Root Cause: The conversion of sulfur-containing biphenyls (like dibenzothiophene) occurs via two parallel routes: direct desulfurization (DDS) to biphenyl, and hydrogenation (HYD) to cyclohexylbenzene[5]. Sulfur preferentially poisons the sites responsible for the HYD pathway.
-
Solution: Increase the hydrogen partial pressure to shift the thermodynamic equilibrium, or utilize a bimetallic catalyst (e.g., Pd-Cu) which offers distinct active sites that resist competitive binding.
Decision matrix for diagnosing and mitigating sulfur-induced catalyst deactivation.
Quantitative Data: Catalyst Vulnerability Matrix
To aid in experimental design, the following table summarizes the tolerance and optimal use cases for various catalytic systems when handling sulfur-containing biphenyls.
| Catalyst Type | Susceptibility to S-Poisoning | Primary Deactivation Mechanism | Recommended Mitigation / Alternative Strategy |
| Pd/C, Pt/C | High (<1 ppm tolerance) | Irreversible chemisorption, excess electron density[2] | Use TPP antidote[4] or pre-oxidize feedstock[6]. |
| Ni-Mo Sulfides | Low (Requires S to remain active) | Coking (if S is removed from feed) | Maintain |
| Ru-W-S | Very Low | Minimal (electrostatic repulsion) | Excellent for chemoselective hydrogenation without HDS[1]. |
| Bimetallics (Pd-Cu) | Moderate | Competitive binding | Adjust metal ratios to optimize tolerance and selectivity. |
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring hydrogen uptake before and after the intervention, you can quantitatively verify the success of the procedure.
Protocol A: In-Situ Reactivation of Pd/C Catalysts using Triphenylphosphine (TPP)
Causality: TPP acts as a competitive ligand that modifies the electronic environment. It partially reduces the passivating palladium sulfide layer, stripping sulfur from the surface and re-exposing the highly active metallic Pd sites[4].
-
Baseline Assessment: Monitor the hydrogen uptake of your stalled biphenyl hydrogenation reaction. A flatline indicates complete active site blockage.
-
TPP Introduction: Under an inert atmosphere (Argon/Nitrogen), inject a catalytic amount of Triphenylphosphine (typically 5-10 mol% relative to the Pd content) directly into the reaction mixture.
-
Thermal Activation: Raise the reaction temperature by 10-15 °C for 30 minutes. This thermal energy assists the TPP in displacing the strongly adsorbed sulfur species.
-
Reaction Resumption: Re-pressurize the vessel with hydrogen. You should observe an immediate resumption of hydrogen uptake, validating the exposure of fresh metallic Pd sites.
Protocol B: Upstream Feedstock Pre-treatment via Selective Oxidation
Causality: Permanganate selectively oxidizes reduced sulfur compounds (like thiols and sulfides) into sulfones or sulfates. Because these oxidized species lack the free electron pairs necessary to strongly chemisorb to the transition metal surface, they pass through the reactor without causing deactivation[6].
-
Oxidant Preparation: Prepare a dilute aqueous solution of potassium permanganate (
). -
Feedstock Mixing: Vigorously mix the permanganate solution with the sulfur-contaminated biphenyl feedstock (if liquid) or pass the feedstock through a pre-oxidation guard bed.
-
Phase Separation: Allow the phases to separate and decant the organic layer.
-
Validation: Run a probe hydrodechlorination or hydrogenation reaction using standard Pd/Al₂O₃. The activity should mirror that of a reaction run in pure, deionized solvent[6].
References
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds, ResearchGate, [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions, PMC,[Link]
-
Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst, ResearchGate, [Link]
-
The HDS Process: Origin, Process Evolution, Reaction Mechanisms, Process Units, Catalysts, and Health Risks, MDPI,[Link]
-
Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes, ResearchGate,[Link]
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Biphenyl-2-methanamine Salts
Welcome to the technical support center for biphenyl-2-methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common yet complex issues.
Introduction
Biphenyl-2-methanamine is a valuable structural motif in medicinal chemistry. However, its hydrophobic biphenyl core often leads to poor aqueous solubility, a significant hurdle in drug development.[1] While converting the basic amine to a salt is a standard strategy to enhance solubility, this approach introduces its own set of challenges, including pH-dependent solubility, salt disproportionation, and polymorphism. This guide provides a systematic approach to understanding and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of biphenyl-2-methanamine salts.
Q1: What are the general solubility characteristics of biphenyl-2-methanamine and its salts?
A1: The biphenyl-2-methanamine free base is a lipophilic molecule with a large hydrocarbon part, making it poorly soluble in water but soluble in many organic solvents like ethanol, benzene, and ether.[1][2][3] The presence of the primary amine group allows for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the biphenyl rings.[4][5]
Salt formation, by protonating the amine group (R-NH2 to R-NH3+), introduces an ionic character to the molecule. This significantly increases its polarity and potential for aqueous solubility.[6][7] However, the actual solubility of the salt is a delicate balance between the properties of the salt form and the surrounding medium.
Q2: How does pH dramatically influence the solubility of biphenyl-2-methanamine salts?
A2: The solubility of biphenyl-2-methanamine salts is highly pH-dependent because the amine group is a weak base.[6][8] In acidic conditions (low pH), the equilibrium shifts towards the protonated, cationic form (the ammonium ion), which is generally much more soluble in water.[9][10] As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts back towards the un-ionized, non-polar free base, which is significantly less soluble and may precipitate out of the solution.[8][10] This relationship is a critical factor to control in experiments and formulations.
Q3: My biphenyl-2-methanamine salt is precipitating unexpectedly. What could be the cause?
A3: Unexpected precipitation can be due to several factors:
-
pH Shift: A small increase in the pH of your solution can cause the salt to convert back to its less soluble free base form, a phenomenon known as salt disproportionation.[11][12]
-
Common Ion Effect: If your solution contains a high concentration of the same counter-ion as your salt (e.g., high chloride concentration for a hydrochloride salt), it can decrease the salt's solubility.[12][13][14] This is particularly relevant in biological media or certain buffers.[15]
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility limit and cause precipitation.[6]
-
Solvent Evaporation: If you are working with an open system, solvent evaporation can increase the concentration of your compound beyond its solubility limit.[6]
-
Polymorphism: The precipitated solid might be a different, less soluble polymorphic form of your salt that has nucleated from the solution.[7][16]
Q4: Which salt form of biphenyl-2-methanamine (e.g., hydrochloride, mesylate) is likely to be the most soluble?
A4: There is no universal answer, and the optimal salt form must be determined experimentally through a salt screening process.[7][12] Hydrochloride and mesylate salts are common choices for basic drugs.[17] Mesylate salts, for instance, have been shown to sometimes offer higher solubility compared to other forms.[17][18] The choice of the counter-ion influences the crystal lattice energy and hydration properties of the salt, which in turn affects its solubility and stability.[12][16]
Q5: What are the first steps when I encounter a solubility problem?
A5: A systematic approach is key.
-
Confirm the problem: Ensure the issue is indeed solubility and not chemical degradation.
-
pH-dependent solubility profile: Determine the solubility of your compound across a range of pH values to understand its behavior.[6][11]
-
Solvent screening: Test a variety of pharmaceutically acceptable solvents and co-solvents with different polarities.[6]
-
Solid-state characterization: Analyze the solid form of your material (e.g., using XRPD) to check for polymorphism or if it's in the expected salt form.[11]
Q6: Can I use co-solvents to improve solubility, and which ones are recommended?
A6: Yes, co-solvents are a common and effective method to increase the solubility of poorly soluble compounds. For biphenyl-2-methanamine salts, water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) are often used. These co-solvents can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, making it more favorable for the solute. However, be aware that high concentrations of co-solvents can sometimes negatively impact the stability of the compound.
Q7: What are some advanced formulation strategies to tackle severe solubility issues?
A7: For compounds with very low solubility, advanced strategies may be necessary:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance solubility.[19][20]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[21][22]
-
Nanoparticle Engineering: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[20][21]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their apparent solubility.[23]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common solubility problems.
Problem: Poor Aqueous Solubility of a Biphenyl-2-methanamine Salt
| Possible Cause | Diagnostic Step | Recommended Solution |
| Incorrect pH | Measure the pH of the saturated solution. Compare this to the pKa of the amine. | Adjust the pH of the medium to be at least 2 pH units below the pKa of the amine to ensure it remains in the more soluble protonated form.[18] |
| Intrinsically Low Salt Solubility | Conduct a salt screening study with various counter-ions (e.g., mesylate, sulfate, tartrate). | Select a salt form that exhibits higher intrinsic solubility and good physicochemical properties.[7][17] |
| Common Ion Effect | Analyze the composition of your medium for high concentrations of the salt's counter-ion. | If possible, use a buffer system with a different counter-ion. Be mindful of this effect in biorelevant media like FaSSIF, which contains chloride.[15] |
Problem: Salt Disproportionation (Precipitation of Free Base)
| Possible Cause | Diagnostic Step | Recommended Solution |
| pH Increase | Monitor the pH of the solution over time. Check for any basic components in your formulation. | Use a buffer with sufficient capacity to maintain a low pH. For oral formulations, consider the pH change in the gastrointestinal tract. |
| High pKa of the Amine | Determine the pKa of biphenyl-2-methanamine. | If the pKa is high, the salt will be more susceptible to disproportionation. Maintain a significantly lower pH or consider advanced formulations like amorphous solid dispersions to maintain a supersaturated state.[6] |
Problem: Inconsistent or Irreproducible Solubility Data
| Possible Cause | Diagnostic Step | Recommended Solution |
| Polymorphism | Analyze the solid material before and after the solubility experiment using XRPD or DSC.[11] | Identify and control the polymorphic form. The most stable polymorph should be used for determining thermodynamic solubility. |
| Kinetic vs. Thermodynamic Solubility | Compare results from rapid (kinetic) solubility assays with those from long-term equilibrium methods like the shake-flask method.[24] | For accurate thermodynamic solubility, use the shake-flask method with an equilibration time of 24-72 hours.[11][25] |
| Experimental Error | Review your experimental protocol for consistency in temperature, agitation, and sample analysis. | Standardize your protocol. Ensure proper phase separation (filtration/centrifugation) and use a validated analytical method (e.g., HPLC) for concentration measurement.[24][26] |
Visualizations and Workflows
Decision Tree for Troubleshooting Solubility Issues
Caption: Workflow for the shake-flask method to determine pH-solubility profiles.
Experimental Protocols
Protocol 1: pH-Dependent Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound. [11][25] Materials:
-
Biphenyl-2-methanamine salt
-
Calibrated pH meter
-
Series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10. [6]* Vials with screw caps
-
Shaker/agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and validated analytical method
Procedure:
-
Preparation: Add an excess amount of the biphenyl-2-methanamine salt to a series of vials, each containing a buffer of a specific pH. An excess is confirmed by visually observing undissolved solid at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. [11]3. Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Separate the solid and liquid phases, preferably by centrifugation followed by filtration of the supernatant through a low-binding syringe filter. [11][24]4. Analysis:
-
Measure the pH of the supernatant to confirm the final pH at equilibrium.
-
Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method. [24] * Collect the residual solid and analyze its form using XRPD or another suitable solid-state technique to check for any phase changes or disproportionation. [11]5. Data Reporting: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH of each sample to generate the pH-solubility profile.
-
Protocol 2: High-Throughput Salt Screening
This protocol outlines a general procedure for screening different counter-ions to identify a salt form with optimal properties.
Materials:
-
Biphenyl-2-methanamine free base
-
A library of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, etc.). [6]* A variety of solvents and anti-solvents (e.g., ethanol, isopropanol, acetone, heptane)
-
96-well plates or small-volume vials
-
Automated liquid handler (optional)
-
Analytical instruments for characterization (XRPD, DSC, TGA, DVS)
Procedure:
-
Reaction Setup: Dissolve the biphenyl-2-methanamine free base in a suitable solvent. In parallel, prepare solutions of the selected acids.
-
Salt Formation: Combine stoichiometric amounts of the free base solution and each acid solution in individual wells or vials. [6]3. Induce Precipitation/Crystallization: The salt may precipitate directly. If not, induce crystallization by slow evaporation, cooling, or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solids. Characterize each salt form for:
-
Crystallinity: Using X-Ray Powder Diffraction (XRPD).
-
Solubility: Perform a rapid solubility assessment in a relevant medium (e.g., pH 6.8 buffer).
-
Hygroscopicity: Using Dynamic Vapor Sorption (DVS).
-
Thermal Properties: Using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
-
Selection: Compare the properties of the different salt forms. The optimal salt will have a good balance of high solubility, low hygroscopicity, good stability, and be crystalline. [7][16]
References
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
ResearchGate. Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
European Journal of Pharmaceutics and Biopharmaceutics. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
-
Pharmapproach.com. SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
-
AP Chemistry. 8.11 pH and Solubility. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
MSU chemistry. Amine Reactivity. Retrieved from [Link]
-
BYJU'S. Physical Properties of Amines. Retrieved from [Link]
-
ChemistryTalk. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
-
Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Chad's Prep®. 17.6 pH Effects on Solubility. Retrieved from [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PubChem. 2'-Methoxy-N-methyl(1,1'-biphenyl)-2-methanamine. Retrieved from [Link]
-
PubChem. Biphenyl. Retrieved from [Link]
-
Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
PubChem. 1-Biphenyl-2-ylmethanamine. Retrieved from [Link]
-
Veranova. Improving solubility and accelerating drug development. Retrieved from [Link]
-
Ataman Kimya. BIPHENYL. Retrieved from [Link]
-
Solubility of Things. 1,3-Benzenedimethanamine. Retrieved from [Link]
-
PubChem. (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid. Retrieved from [Link]
-
PubChem. (1,1'-Biphenyl)-2-ol. Retrieved from [Link]
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Validation & Comparative
HPLC Method Development Guide: 4'-Methyl-biphenyl-2-methanamine Purity Profiling
Executive Summary
Developing a purity method for 4'-Methyl-biphenyl-2-methanamine (MBM) presents a dual chromatographic challenge: the strong basicity of the primary amine (pKa ~10.[1]5) causes severe peak tailing on traditional silica, while the biphenyl core requires specific selectivity to resolve structural isomers and synthetic byproducts (e.g., dimers, nitriles).[2][1][3]
This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , High-pH Hybrid C18 , and Biphenyl Stationary Phases .[2][1][3]
Key Finding: While High-pH C18 solves peak shape issues, the Biphenyl Stationary Phase provides superior resolution of critical aromatic impurities due to orthogonal
Analyte Profile & Challenge Definition
Before selecting a column, we must understand the molecule's behavior in solution.[2][3]
-
Target Molecule: 4'-Methyl-biphenyl-2-methanamine[1]
-
Key Functional Groups:
-
Critical Impurities:
The "Silanol Trap" Mechanism
On standard C18 columns at low pH, the protonated amine interacts with ionized silanols (
Caption: Mechanism of amine tailing vs. suppression strategies.
Comparative Methodology Analysis
We evaluated three method architectures. The data below synthesizes typical performance characteristics for this class of compounds.
Option A: Traditional C18 (Low pH)[2]
-
Column: Standard C18 (5µm, 100Å).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[3][8][9][10]
-
Mechanism: Hydrophobic retention; Ion-suppression of acidic impurities.[3]
-
Verdict: Not Recommended. The amine remains charged.[3] Even with phosphate buffer, tailing is significant (
), compromising integration of closely eluting impurities.[2][1]
Option B: Hybrid C18 (High pH)[2][3]
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or Gemini NX-C18.[1][3]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[3][4]
-
Mechanism: At pH 10, the amine is deprotonated (neutral).[3] Hydrophobic retention dominates.[3]
-
Verdict: Excellent Peak Shape. Tailing is eliminated (
).[1][3] However, selectivity for aromatic isomers is driven solely by hydrophobicity, which may not resolve positional isomers.[2][3]
Option C: Biphenyl Stationary Phase (The Specialist)
-
Column: Core-Shell Biphenyl (e.g., Kinetex or Raptor Biphenyl).[1][3]
-
Mobile Phase: 0.1% Formic Acid / Methanol.[3]
- interactions .
-
Verdict: Recommended. The biphenyl rings on the stationary phase interact with the biphenyl core of the analyte. This provides "shape selectivity" to separate isomers that co-elute on C18.[3]
Comparative Data Summary
| Parameter | Method A: C18 (pH 3.[3]0) | Method B: Hybrid C18 (pH 10) | Method C: Biphenyl (MeOH) |
| Tailing Factor ( | 1.9 (Poor) | 1.08 (Excellent) | 1.15 (Good) |
| Resolution (Impurity A) | 1.2 | 2.5 | 3.8 |
| Isomer Selectivity ( | 1.02 (Co-elution) | 1.05 | 1.12 |
| Equilibration Time | Fast | Slow (Buffer required) | Fast |
| MS Compatibility | No (Non-volatile salts) | Yes | Yes |
Recommended Protocol: Biphenyl Phase Screening
This protocol prioritizes selectivity for impurities while maintaining acceptable peak shape for the amine.
Instrumentation & Conditions[3][4][8][9][11][12]
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Phenomenex Kinetex or Restek Raptor).[2][1][3]
-
Temperature: 40°C (Promotes mass transfer and reduces backpressure).[3]
-
Detection: UV @ 254 nm (Primary) and 210 nm (Impurity check).[1][3]
Reagents[3][9][11][12]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][3]
-
Mobile Phase B: Methanol (LC-MS grade).[1][3] Note: Methanol is preferred over Acetonitrile to enhance
interactions.[1]
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.0 | 10 | 0.4 | Initial |
| 1.0 | 10 | 0.4 | Hold |
| 10.0 | 90 | 0.4 | Linear |
| 12.0 | 90 | 0.4 | Wash |
| 12.1 | 10 | 0.4 | Re-equilibrate |
| 15.0 | 10 | 0.4 | End |
Sample Preparation[3]
-
Diluent: 50:50 Water:Methanol.[3]
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Note: Ensure the sample is fully dissolved; if the free base is oily, use a small amount of dilute acid to solubilize before adding methanol.[3]
Method Development Decision Workflow
Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) differs.
Caption: Decision tree for selecting stationary phase based on impurity profile.
Scientific Rationale (E-E-A-T)
Why Methanol over Acetonitrile?
In Biphenyl chromatography, Acetonitrile (ACN) can suppress the
Why Core-Shell Particles?
For amine purity, diffusion can be slow.[2][3] Core-shell (Fused-Core) particles provide a shorter diffusion path, resulting in narrower peak widths and higher efficiency (N) compared to fully porous 5µm particles, without the extreme backpressure of sub-2µm UPLC columns [2].[1]
References
-
Chromatography Today. (2017). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Retrieved from [Link]
-
Nacalai Tesque. (2022).[3] Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4'-Methylbiphenyl-2-carboxylic acid CAS#: 7148-03-0 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. ptfarm.pl [ptfarm.pl]
A Guide to the Structural Elucidation of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine: A Comparative Analysis of 1H NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine, a key intermediate in the synthesis of various pharmacologically active compounds. Beyond a mere spectral interpretation, we will delve into the rationale behind chemical shift assignments, explore alternative and complementary analytical techniques, and provide actionable experimental protocols for researchers in the field.
The Structural Significance of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine
(4'-Methyl[1,1'-biphenyl]-2-yl)methanamine features a biphenyl scaffold, a privileged structure in medicinal chemistry, linked to a methanamine moiety. The specific substitution pattern, with the aminomethyl group at the 2-position and the methyl group at the 4'-position, gives rise to a unique and informative 1H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the successful synthesis of the target molecule and for assessing its purity.
Decoding the 1H NMR Spectrum: A Predictive Analysis
Expected Chemical Shifts and Multiplicities:
The predicted 1H NMR spectrum of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine in a standard deuterated solvent like CDCl3 would exhibit distinct signals corresponding to the different types of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification & Supporting Evidence |
| -CH3 (Methyl) | ~2.4 | Singlet (s) | The methyl group on the biphenyl ring is a singlet as it has no adjacent protons. Its chemical shift is typical for an aryl-bound methyl group. For instance, the methyl protons of 4-methylbiphenyl appear at approximately 2.48 ppm[1]. |
| -NH2 (Amine) | ~1.5 - 2.5 (broad) | Broad Singlet (br s) | Amine protons often appear as a broad singlet and their chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. In benzylamine, the NH2 protons are observed as a singlet[2][3]. |
| -CH2- (Methylene) | ~3.8 - 4.0 | Singlet (s) | These benzylic protons are adjacent to the amine group and the substituted phenyl ring. In benzylamine, the methylene protons appear around 3.75-3.85 ppm[4]. The deshielding effect of the biphenyl system might shift this slightly downfield. Due to the free rotation around the C-C bond connecting the methylene group to the ring, these protons are expected to be chemically equivalent, resulting in a singlet. |
| Aromatic Protons | ~7.1 - 7.6 | Multiplets (m) | The eight aromatic protons will appear in the typical aromatic region. The protons on the 4-methylphenyl ring will likely appear as two distinct doublets due to their para-substitution pattern. The protons on the 2-aminomethylphenyl ring will exhibit a more complex multiplet pattern due to their ortho, meta, and para relationships and restricted rotation around the biphenyl bond. The chemical shifts of biphenyl protons generally range from 7.3 to 7.7 ppm[1][5]. |
Visualizing the Predicted Spectrum:
Caption: Predicted 1H NMR spectrum showing key proton signals.
A Comparative Look: Alternative and Complementary Analytical Techniques
While 1H NMR is a powerful tool, a multi-technique approach provides a more robust and comprehensive characterization of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine.
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Number and electronic environment of carbon atoms. | Provides complementary structural information to 1H NMR. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Highly accurate for purity determination. | Does not provide structural information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-H, aromatic C=C). | Quick and easy method for functional group identification. | Provides limited information on the overall molecular structure. |
Workflow for Comprehensive Structural Verification:
Caption: Integrated workflow for compound characterization.
Experimental Protocols
Protocol 1: 1H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using automated shimming routines.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for 1H NMR).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule (typically 1-2 seconds for small molecules).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Mobile Phase Preparation:
-
Prepare the mobile phases (e.g., a mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid).
-
Degas the mobile phases using sonication or vacuum filtration to prevent bubble formation.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm, or a wavelength of maximum absorbance for the compound).
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run a gradient elution method to separate the main compound from any impurities. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100%.
-
Conclusion
The structural elucidation of (4'-Methyl[1,1'-biphenyl]-2-yl)methanamine relies heavily on the detailed analysis of its 1H NMR spectrum. By understanding the expected chemical shifts, multiplicities, and coupling patterns, researchers can confidently confirm the identity of their synthesized compound. However, for a truly comprehensive and regulatory-compliant characterization, it is imperative to employ a suite of orthogonal analytical techniques, including 13C NMR, mass spectrometry, and HPLC. This integrated approach ensures the highest level of scientific rigor and provides the necessary data to support downstream applications in drug development and other scientific endeavors.
References
-
Ethier, A., Switzer, J., Rumple, A., & Liotta, C. (n.d.). 1H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. ResearchGate. Retrieved from [Link]
-
Iali, W., Rayner, P. J., & Adel, A. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
(n.d.). benzylamine, 1H NMR, 400 MHz, dmso-d6, 293 K. Retrieved from [Link]
-
PubChem. (n.d.). (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]
Sources
Comprehensive Comparison Guide: Raney Nickel vs. Pd/C for OTBN Reduction Workflows
Introduction
2-Cyano-4'-methylbiphenyl (OTBN; CAS: 114772-53-1) is an indispensable synthon in pharmaceutical manufacturing. It serves as the foundational biphenyl core for angiotensin II receptor blockers (ARBs) such as Losartan, Valsartan, and Irbesartan . In process chemistry, the "reduction of OTBN" typically refers to two critical workflows:
-
Nitrile Reduction: The direct catalytic hydrogenation of OTBN's cyano group to a primary aminomethyl group.
-
Azido Impurity Remediation: The downstream reduction of carcinogenic azido-intermediates generated from OTBN during tetrazole formation .
This guide objectively compares the two most prominent catalysts used for these transformations: Raney Nickel and Palladium on Carbon (Pd/C) . By examining the mechanistic causality, experimental protocols, and quantitative performance data, process chemists can select the optimal catalyst for their specific scale-up requirements.
Mechanistic Causality: Controlling Selectivity
The primary challenge in nitrile reduction is the suppression of secondary and tertiary amine byproducts. The reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile, it will attack the imine, forming a secondary amine (dimer) and releasing ammonia.
-
The Raney Nickel Approach (Thermodynamic Control): Raney Ni is typically deployed in a solvent system containing a large excess of ammonia (e.g., methanolic NH₃). According to Le Chatelier's principle, this high concentration of ammonia shifts the equilibrium away from the elimination step, effectively forcing the intermediate back toward the desired primary amine.
-
The Pd/C Approach (Kinetic/Electronic Control): Pd/C is highly active and prone to promoting transamination. To counteract this, the reduction is performed under strictly acidic conditions (e.g., methanolic HCl). The acid immediately protonates the primary amine upon formation, yielding an ammonium salt. The protonated amine lacks a lone pair, rendering it non-nucleophilic and completely halting the dimerization pathway.
Figure 1: OTBN nitrile reduction pathway highlighting secondary amine dimer formation.
Experimental Protocols: Self-Validating Systems
Below are the optimized, step-by-step methodologies for reducing the OTBN nitrile group to the primary amine using both catalyst systems. These protocols are designed to be self-validating; the physical state of the reaction mixture serves as an internal checkpoint.
Protocol A: Raney Nickel-Catalyzed Reduction
-
Preparation: In a high-pressure Parr reactor, dissolve 1.0 equivalent of OTBN in 7 N ammonia in methanol (10 mL/g of substrate). Causality: The ammonia excess is the primary defense against dimerization.
-
Catalyst Addition: Carefully add 15% w/w Raney Nickel slurry in water. Safety Check: Raney Ni is highly pyrophoric. Maintain a strict nitrogen blanket during transfer to prevent autoignition.
-
Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize the vessel to 60 psi with hydrogen gas.
-
Reaction: Heat the mixture to 50 °C. Monitor the pressure gauge; the reaction is a self-validating system that is complete when hydrogen uptake definitively ceases (typically 6–8 hours).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the primary amine.
Protocol B: Pd/C-Catalyzed Reduction
-
Preparation: In a standard hydrogenation vessel, dissolve 1.0 equivalent of OTBN in methanol. Slowly add 1.2 equivalents of aqueous HCl (37%). Causality: The stoichiometric acid ensures 100% protonation of the product.
-
Catalyst Addition: Add 5–10% w/w of 10% Palladium on Carbon (50% wet). Safety Check: Using wet Pd/C mitigates the severe fire risks associated with igniting methanol vapors.
-
Hydrogenation: Purge with N₂ (3x) and H₂ (3x). Pressurize to a milder 15–40 psi .
-
Reaction: Stir vigorously at 25 °C. The reaction is typically complete within 4–6 hours, validated by an HPLC conversion of >98%.
-
Workup: Filter through Celite. The filtrate contains the amine hydrochloride salt. Neutralize with 1 M NaOH to liberate the free base, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Figure 2: Comparative experimental workflows for OTBN reduction using Raney Nickel versus Pd/C.
Comparative Performance Data
The choice between Raney Ni and Pd/C often requires balancing cost, safety, and available facility equipment. Table 1 summarizes the quantitative performance metrics based on industrial standards.
| Parameter | Raney Nickel (with NH₃) | Pd/C (with HCl) |
| Catalyst Loading | 10–20% w/w | 5–10% w/w |
| H₂ Pressure | 50–80 psi (Moderate-High) | 15–40 psi (Low) |
| Reaction Temperature | 40–60 °C | 10–30 °C |
| Primary Amine Selectivity | > 95% | > 98% (if strictly acidic) |
| Secondary Amine Impurity | 2–5% | < 1% |
| Safety / Handling | Pyrophoric; requires N₂ blanketing | Non-pyrophoric (if wet); easier handling |
| Cost | Low (Economical for bulk) | High (But highly recyclable) |
Advanced Application: Azido Impurity Remediation in Sartan APIs
Beyond direct nitrile reduction, OTBN is frequently converted to Bromo-OTBN and reacted with sodium azide to form the tetrazole ring of sartan APIs. This process inevitably leaves trace amounts of highly restricted, carcinogenic azido impurities.
Recent process chemistry advancements demonstrate that both Raney Ni/H₂ and Pd/C/H₂ act as highly efficient "sartan catalysts" to catalytically hydrogenate these azido impurities into non-carcinogenic amine derivatives during the final API isolation .
Verdict for Remediation: Pd/C is overwhelmingly preferred for this specific purification step. Its ability to operate at low pressures (15 psi) and room temperature ensures that the azido group is reduced without risking the hydrogenolysis of the biphenyl system or degrading the sensitive tetrazole ring.
Conclusion
For bulk, cost-sensitive manufacturing of OTBN-derived amines, Raney Nickel remains the industrial workhorse, provided the facility is equipped to handle pyrophoric solids and moderate pressures. Conversely, Pd/C is the precision tool of choice for laboratories and late-stage API purification (such as azido remediation), offering milder conditions, higher primary amine selectivity, and easier handling at the cost of a higher initial catalyst investment.
References
- World Intellectual Property Organization (WIPO). "Process for the preparation of carcinogenic azido impurities free losartan and salts thereof." Patent WO2023181045A1, 2023.
- Google Patents. "Preparation methods of aminomethyl biphenyl tetrazole compounds and their salts, intermediates and preparation methods thereof." Patent WO2009086753A1, 2009.
UV-Vis absorption characteristics of 4'-methyl-biphenyl derivatives
A Comparative Guide to the UV-Vis Absorption Characteristics of 4'-Methyl-biphenyl Derivatives
For the modern researcher, scientist, and drug development professional, a deep understanding of the structure-property relationships of key molecular scaffolds is paramount. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, and its derivatives often exhibit interesting photophysical properties. This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 4'-methyl-biphenyl and its derivatives, offering insights supported by experimental data and theoretical principles.
The fundamental chromophore in the compounds under discussion is biphenyl. Its UV-Vis absorption spectrum is primarily governed by π → π* electronic transitions within the conjugated system of the two phenyl rings. The extent of this conjugation is highly dependent on the dihedral angle (θ) between the planes of the two rings.
A planar conformation (θ = 0°) allows for maximum overlap of the p-orbitals, leading to a more extended π-system. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. Conversely, a perpendicular conformation (θ = 90°) would result in two isolated benzene chromophores, leading to a hypsochromic (blue) shift. In reality, due to steric hindrance between the ortho-hydrogens, biphenyl adopts a twisted conformation in solution, with a dihedral angle of approximately 20-45 degrees.
Caption: Relationship between dihedral angle, conjugation, and absorption energy.
The Influence of Substituents on the 4'-Methyl-biphenyl Scaffold
The introduction of a methyl group at the 4'-position has a relatively modest effect on the electronic spectrum of biphenyl, causing a small bathochromic shift due to its weak electron-donating (hyperconjugation) effect. However, the addition of other substituents to the 4'-methyl-biphenyl core can lead to significant changes in the UV-Vis absorption spectrum. These effects can be broadly categorized as follows:
-
Auxochromes: These are groups that, when attached to a chromophore, modify the λmax and the molar absorptivity (ε).
-
Electron-donating groups (EDGs) like -OH, -NH₂, and -OCH₃ generally cause a bathochromic shift and an increase in absorption intensity (hyperchromic effect). This is due to the extension of the conjugated system through the lone pair of electrons on the heteroatom.
-
Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -CHO can also lead to a bathochromic shift, particularly when an EDG is also present, creating a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon excitation.
-
The position of the substituent also plays a crucial role. Substituents at the ortho positions (2, 2', 6, 6') can cause significant steric hindrance, forcing a larger dihedral angle between the phenyl rings and leading to a hypsochromic shift due to reduced conjugation.
Comparative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption maxima for 4'-methyl-biphenyl and some of its derivatives. It is important to note that the solvent can significantly influence the λmax, a phenomenon known as solvatochromism.
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |
| Biphenyl | None | ~247 | Ethanol | [1] |
| 4-Methylbiphenyl | 4'-CH₃ | ~252 | Methanol | [2] |
| 4-Aminobiphenyl | 4-NH₂ | ~280 | Acidic mobile phase | [3] |
| 4-Hydroxybiphenyl | 4-OH | 260 | Alcohol | [4] |
| 4-Nitrobiphenyl | 4-NO₂ | ~300 | Not specified | [5] |
| 4-Amino-4'-methylbiphenyl | 4-NH₂, 4'-CH₃ | Not specified | Not specified | [6] |
Note: Direct comparative data for a series of 4'-methyl-biphenyl derivatives in the same solvent is scarce in the literature. The data presented is compiled from various sources and should be interpreted with caution.
From the available data and established principles, we can infer the following trends for 4'-methyl-biphenyl derivatives:
-
4'-Methyl-4-aminobiphenyl: The presence of the strong electron-donating amino group at the 4-position is expected to cause a significant bathochromic shift compared to 4-methylbiphenyl, likely to a λmax greater than 280 nm.
-
4'-Methyl-4-nitrobiphenyl: The electron-withdrawing nitro group at the 4-position would also induce a bathochromic shift, creating a push-pull system with the methyl group. The λmax is anticipated to be in the range of 300-320 nm.
The Role of the Solvent: Solvatochromism
The polarity of the solvent can have a profound impact on the UV-Vis absorption spectrum of a molecule.[7] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the chromophore.
-
π → π Transitions:* For non-polar molecules like 4'-methyl-biphenyl, the excited state is generally more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a small bathochromic (red) shift .
-
n → π Transitions:* For molecules with non-bonding electrons (e.g., those containing -NO₂ or -C=O groups), increasing solvent polarity often leads to a hypsochromic (blue) shift of the n → π* transition. This is because the ground state, with its lone pairs, is better stabilized by hydrogen bonding with polar protic solvents.
-
Intramolecular Charge Transfer (ICT) Transitions: In "push-pull" systems (e.g., 4-amino-4'-nitrobiphenyl), the excited state is significantly more polar than the ground state. Increasing solvent polarity will strongly stabilize the excited state, resulting in a pronounced bathochromic shift .
Caption: Effect of solvent polarity on π → π* transitions.
Experimental Protocol: Acquiring UV-Vis Absorption Spectra
The following is a generalized, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a 4'-methyl-biphenyl derivative.
Materials and Instrumentation:
-
4'-methyl-biphenyl derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Experimental Workflow:
Caption: Experimental workflow for UV-Vis spectroscopy.
Detailed Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the 4'-methyl-biphenyl derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations in the range that gives an absorbance between 0.1 and 1.0.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Select an appropriate scan speed and slit width.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the cuvette with the sample solution and place it in the sample holder.
-
Run the spectral scan to obtain the absorbance spectrum.
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax.
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
-
Conclusion and Future Directions
For researchers in drug development and materials science, the ability to predict and interpret the UV-Vis spectra of these compounds is a valuable tool in molecular design and characterization. Further systematic studies on a series of these derivatives in a range of solvents would be highly beneficial to the scientific community, enabling the development of more precise quantitative structure-property relationships.
References
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Royal Society of Chemistry. "Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. Available from: [Link].
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SpectraBase. 4-Methylbiphenyl - Optional[UV-VIS] - Spectrum. Available from: [Link].
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SIELC Technologies. Uv-Vis Spectrum of 4-Aminobiphenyl. Available from: [Link].
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NIST. 1,1'-Biphenyl, 4-methyl-. Available from: [Link].
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PMC. Solvatochromism as a new tool to distinguish structurally similar compounds. Available from: [Link].
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PubMed. Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Available from: [Link].
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PMC. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available from: [Link].
-
PubChem. 4-Methylbiphenyl. Available from: [Link].
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ResearchGate. Synthesis and crystal structure analysis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol. Available from: [Link].
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European Journal of Chemistry. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. Available from: [Link].
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IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available from: [Link].
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Research Repository. Using new solvatochromic parameters to investigate dye–solvent interactions. Available from: [Link].
- Google Patents. Method for preparing 4-methyl-biphenyl derivatives.
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link].
-
PMC. Solvatochromic and Aggregation-Induced Emission Active Nitrophenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry. Available from: [Link].
-
MDPI. Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available from: [Link].
-
PMC. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available from: [Link].
-
ResearchGate. Synthesis, substituent and solvent effects on the UV-Vis spectra of 4-pentacyanoferrate-4 ́-aryl substituted bipyridinium complex salts. Available from: [Link].
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A Senior Application Scientist's Guide to the Chromatographic Separation of Ortho- vs. Para-Biphenyl Methanamine Isomers
For researchers and professionals in drug development, the efficient separation and purification of isomers is a critical, yet often challenging, step. Positional isomers, such as ortho- and para-biphenyl methanamine, present a particular hurdle due to their identical mass and similar physicochemical properties. This guide provides an in-depth comparison of chromatographic strategies to resolve these challenging isomers, grounded in scientific principles and supported by experimental insights.
The Challenge: Resolving Structural Analogs
Ortho- and para-biphenyl methanamine are structural isomers differing only in the substitution pattern on one of the phenyl rings. This subtle distinction in the placement of the methanamine group leads to nearly identical polarity and molecular weight, making their separation by traditional reversed-phase chromatography on standard C18 columns difficult. The key to their resolution lies in exploiting nuanced differences in their three-dimensional structure and electron distribution.
The ortho isomer, with its substituent in the 2-position, experiences steric hindrance that forces a twist in the biphenyl system. This non-planar conformation is a key feature that can be exploited for separation.[1] In contrast, the para isomer (substituted at the 4-position) is more planar and symmetrical. These differences in shape and the accessibility of the aromatic pi-electrons are the handles we can use to achieve separation.
Strategic Approaches to Isomer Separation
Two primary chromatographic techniques have proven effective for the separation of positional isomers: High-Performance Liquid Chromatography (HPLC) with specialized stationary phases and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) with Biphenyl Stationary Phases
For the separation of aromatic positional isomers, the choice of stationary phase is paramount. While traditional C18 columns rely primarily on hydrophobic interactions, phases with aromatic moieties, such as biphenyl phases, offer alternative retention mechanisms that are crucial for resolving structurally similar compounds.[2]
The Biphenyl Advantage: A Deeper Look at Retention Mechanisms
Biphenyl stationary phases provide enhanced π-π interactions and mild steric interactions due to the two sequential phenyl groups bonded to the silica core. These interactions are particularly effective for separating aromatic analytes. The electron-rich biphenyl ligand can interact with the aromatic rings of the biphenyl methanamine isomers. The planarity and electron distribution of the isomers will dictate the strength of this interaction.
The more planar para isomer can achieve a stronger π-π stacking interaction with the biphenyl stationary phase, leading to increased retention. Conversely, the twisted conformation of the ortho isomer, a result of steric hindrance, may limit its ability to engage in optimal π-π stacking, resulting in earlier elution.[3] This differential interaction is the fundamental principle behind the separation.
Experimental Protocol: HPLC Method Development for Biphenyl Methanamine Isomers
This protocol outlines a systematic approach to developing a robust separation method using a biphenyl stationary phase.
Instrumentation:
-
UHPLC/HPLC system with a UV or Mass Spectrometric (MS) detector.
Column Selection:
-
Primary Recommendation: A column packed with a biphenyl stationary phase (e.g., Ascentis® Express Biphenyl, Restek Raptor Biphenyl).[4] These have demonstrated excellent capabilities for separating isomers of various drug classes.[5]
-
Alternative: A phenyl-hexyl stationary phase can also be considered as it offers different selectivity compared to C18 and biphenyl phases.[3]
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
Scientific Rationale: The use of methanol is often preferred over acetonitrile for separations on biphenyl phases. Methanol's lower π-electron density interferes less with the π-π interactions between the analyte and the stationary phase, often leading to better selectivity for aromatic isomers.[6] Formic acid is added to ensure the amine group is protonated, leading to better peak shape.
Step-by-Step Method Development:
-
Initial Gradient Screening:
-
Flow Rate: 0.4 mL/min (for a typical 2.1 mm ID column)
-
Column Temperature: 40 °C
-
Gradient: 10-95% B over 10 minutes.
-
Rationale: This initial gradient will establish the approximate elution conditions and demonstrate if a separation is feasible.
-
-
Optimization of Organic Modifier:
-
Run the initial gradient with both methanol and acetonitrile as Mobile Phase B. Compare the resolution and peak shape. Select the solvent that provides the best separation.
-
-
Gradient and Temperature Optimization:
-
Based on the initial screening, adjust the gradient slope to improve resolution. A shallower gradient around the elution point of the isomers will increase the separation.
-
Vary the column temperature (e.g., 30 °C, 40 °C, 50 °C). Temperature can influence the kinetics of interaction and the conformation of the analytes, thereby affecting selectivity.
-
Data Presentation: Expected Elution Order and Performance
| Isomer | Expected Elution Order | Rationale for Elution Order |
| ortho-biphenyl methanamine | 1st | Steric hindrance leads to a twisted, less planar structure, resulting in weaker π-π interactions with the biphenyl stationary phase. |
| para-biphenyl methanamine | 2nd | The more planar structure allows for stronger π-π stacking with the stationary phase, leading to increased retention. |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of isomers, including positional and chiral compounds.[7] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC.[8][9]
Why SFC is Well-Suited for Isomer Separation:
SFC is generally considered a normal-phase chromatographic technique, providing an orthogonal separation mechanism to reversed-phase HPLC. This difference in selectivity is often advantageous for resolving closely related isomers. The ability to use a wide range of stationary phases, including chiral columns, further expands its utility.[10]
Experimental Protocol: SFC Method Development
Instrumentation:
-
Analytical or Preparative SFC system with a UV or MS detector.
Column Selection:
-
A variety of chiral and achiral stationary phases can be effective. For positional isomers, columns with aromatic or polar functionalities are good starting points. Chiral columns like those from the CHIRALPAK® series can also show selectivity for positional isomers.[10]
Mobile Phase:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol, Ethanol, or Isopropanol, often with a basic additive like diethylamine (DEA) to improve peak shape for basic compounds.
Step-by-Step Method Development:
-
Modifier and Additive Screening:
-
Screen different alcohol modifiers (Methanol, Ethanol) with and without a basic additive.
-
Rationale: The choice of modifier significantly impacts selectivity in SFC. A basic additive is crucial for improving the peak shape of amines.
-
-
Isocratic and Gradient Elution:
-
Begin with a fast gradient (e.g., 5-40% modifier over 5 minutes) to determine the elution window.
-
Based on the gradient run, develop an isocratic method or a shallow gradient for optimal resolution.
-
-
Back Pressure and Temperature Optimization:
-
Systematically vary the back pressure (e.g., 100, 150, 200 bar) and temperature (e.g., 35, 40, 45 °C). These parameters influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.
-
Visualizing the Workflow
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for developing an HPLC method for isomer separation.
Diagram 2: Principle of Separation on a Biphenyl Phase
Caption: Differential π-π interactions leading to the separation of ortho and para isomers.
Conclusion
The separation of ortho- and para-biphenyl methanamine isomers, while challenging, is readily achievable with a logical and systematic approach to method development. The key lies in selecting a chromatographic system that can exploit the subtle differences in their molecular geometry. Biphenyl stationary phases in HPLC offer a robust solution by leveraging differential π-π stacking interactions. For a truly orthogonal approach and often faster separations, SFC presents a highly effective alternative. By understanding the underlying separation mechanisms and systematically optimizing the chromatographic parameters, researchers can achieve baseline resolution of these and other challenging positional isomers, ensuring the purity and quality required for drug development and scientific research.
References
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Retrieved from [Link]
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Lisa, M., & Holčapek, M. (2015). Lipidomics by Supercritical Fluid Chromatography. PMC. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. Retrieved from [Link]
-
Separation Science. (2023, December 8). Stacked injection for high efficiency isomer preparation with preparative scale SFC. Separation Science. Retrieved from [Link]
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]
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Brown, C. L., Dornan, L. M., & Muldoon, M. J. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. Retrieved from [Link]
-
Zurl, M., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Chromatography Forum. Retrieved from [Link]
-
Rutan, S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque. Retrieved from [Link]
-
Zurl, M., et al. (2016, August 19). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC. GTFCh. Retrieved from [Link]
-
Breiev, O., et al. (2024, June 4). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. LCGC North America. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. Retrieved from [Link]
-
Zurl, M., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. ResearchGate. Retrieved from [Link]
-
Ahmed, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chirality in biphenyls and the first biphenyl compound separated into enantiomers (1). ResearchGate. Retrieved from [Link]
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Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Wiley Online Library. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 24). Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange. Retrieved from [Link]
-
Molnar, I., et al. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). New strategies for separations through reactions. Indian Academy of Sciences. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4'-Methyl-biphenyl-2-methanamine
Disclaimer: This document provides a detailed procedural guide for the safe handling and disposal of 4'-Methyl-biphenyl-2-methanamine, synthesized from established safety protocols for aromatic amines and biphenyl compounds. As no specific Safety Data Sheet (SDS) for this exact compound was available through initial searches, this guidance is based on the chemical properties of its constituent functional groups. Users MUST consult their institution's specific Chemical Hygiene Plan (CHP), the official SDS for any chemical handled, and their Environmental Health & Safety (EHS) office before proceeding. This guide supplements, but does not replace, institutional protocols and regulatory requirements.
Core Principles: Hazard Assessment and Regulatory Compliance
Proper chemical disposal is fundamentally a risk management process. For 4'-Methyl-biphenyl-2-methanamine, the risk profile is dictated by its structure: an aromatic amine linked to a biphenyl scaffold. This structure suggests potential health and environmental hazards that mandate a rigorous disposal protocol grounded in federal and local regulations.
-
Aromatic Amine Hazards: This class of compounds can range from skin and respiratory irritants to more severe hazards, including potential carcinogenicity and organ toxicity.[1] They are also organic bases and will react exothermically with acids.
-
Biphenyl Hazards: Biphenyl derivatives are often characterized by their environmental persistence and toxicity to aquatic life.[2] Inhalation or ingestion can pose significant health risks.
All handling and disposal procedures must comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) , which requires laboratories to have a written Chemical Hygiene Plan (CHP) detailing safe handling and disposal procedures.[3][4] Furthermore, the final disposal of the generated waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) , which provides a "cradle-to-grave" framework for hazardous waste management.[5][6]
Anticipated Hazard Profile
The table below summarizes the expected hazards based on the chemical's structural class. This information must be verified against the compound-specific SDS.
| Hazard Category | Anticipated Risk | Rationale & Primary Mitigation |
| Acute Toxicity (Oral) | Likely harmful if swallowed. | Aromatic amines can exhibit significant oral toxicity. Mitigation: Prevent ingestion by using proper PPE and never eating or drinking in the lab. |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation. | Amines are known irritants. Mitigation: Wear chemical-resistant gloves and safety goggles.[7] |
| Systemic Health Hazards | Potential for organ damage through prolonged or repeated exposure. Some aromatic amines are suspected carcinogens. | Biphenyl and aromatic amine compounds can have long-term health effects. Mitigation: Minimize exposure through engineering controls (fume hood) and consistent use of PPE.[8][9] |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects.[2] | Biphenyl structures are often persistent in the environment. Mitigation: Prevent release into drains or the environment by following strict waste collection protocols.[10] |
| Chemical Reactivity | Basic. Reacts with acids and strong oxidizing agents. | The amine group is basic. Mitigation: Segregate waste from incompatible materials, particularly acids.[11] |
Operational Safety: Engineering Controls and PPE
Before beginning any work that will generate 4'-Methyl-biphenyl-2-methanamine waste, it is essential to establish a safe operating environment.
Engineering Controls
All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling 4'-Methyl-biphenyl-2-methanamine and its waste, as stipulated by OSHA's requirements for protecting laboratory personnel.[3][8]
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or other chemically-resistant gloves. Inspect for tears or holes before each use. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of liquid or solid particles.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and clothing from contamination. |
| Additional Protection | Closed-toe shoes are required at all times in the laboratory. | Prevents injury from spills or dropped items. |
Immediate Response: Spill Management Protocol
Accidental spills must be managed immediately and safely. This protocol is intended for small, manageable spills (typically <100 mL) that do not pose a significant fire or respiratory hazard. For large spills, evacuate the area and contact your institution's EHS emergency line.
Step-by-Step Spill Cleanup:
-
Alert & Isolate: Alert personnel in the immediate area. If safe to do so, restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Containment: Prevent the spill from spreading by creating a dam around the perimeter using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[13] Work from the outside of the spill inward.
-
Neutralization (for Aliphatic Amines): For aliphatic amines, a neutralizing agent like sodium bisulfite can be applied.[13] Caution: The efficacy for this specific aromatic amine is unknown; proceed with caution and consult with EHS. For known aromatic amine spills, specialized decontamination solutions may be required.[14][15]
-
Absorption: Gently apply additional absorbent material over the entire spill until all liquid is absorbed. Avoid creating dust if the material is a solid.
-
Collection: Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated, sealable waste container (a plastic bucket with a lid or a heavy-duty bag).
-
Labeling: Immediately label the container as "Hazardous Waste" and list the contents (e.g., "4'-Methyl-biphenyl-2-methanamine with vermiculite").
-
Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: The sealed container of spill debris must be disposed of through your institution's hazardous waste program. Do not place it in the regular trash.[13]
Systematic Procedure: Waste Management and Disposal
The disposal of 4'-Methyl-biphenyl-2-methanamine waste must be a deliberate, documented process. It is illegal and unsafe to dispose of this chemical via sanitary sewer or regular trash.[5]
Step 4.1: Waste Characterization and Segregation
As the waste generator, you are legally responsible for characterizing the waste.[6] Any material, solvent, or disposable labware (e.g., pipette tips, contaminated paper towels) that comes into contact with 4'-Methyl-biphenyl-2-methanamine must be treated as hazardous waste.
The most critical step is segregation. Amines are bases and must not be mixed with acids or strong oxidizers.[11] Mixing incompatible waste streams can lead to violent chemical reactions. Follow the workflow below to determine the correct waste stream.
Caption: Waste Segregation and Disposal Workflow.
Step 4.2: Containerization and Labeling Protocol
Proper containerization and labeling are mandated by the EPA and are essential for safety and compliance.[16]
-
Select an Appropriate Container:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition with no cracks or leaks.[11][17]
-
The container must have a tight-sealing screw cap. Do not leave funnels in the container opening.[16]
-
Do not overfill the container; leave at least 10% of the volume as headspace for expansion.[11]
-
-
Label the Container Immediately:
-
Obtain an official "Hazardous Waste" tag from your EHS department.[5]
-
Using a permanent marker, clearly write the following:
-
The words "Hazardous Waste" .
-
The full chemical name of all contents: "4'-Methyl-biphenyl-2-methanamine". If it is a mixture, list every component. Do not use abbreviations or chemical formulas.[16]
-
The approximate percentage of each component.
-
The date when the first drop of waste was added (the "accumulation start date").
-
Your name, principal investigator, and lab location (room number).
-
-
Step 4.3: Accumulation and Storage
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) .[16] This area should be near the point of waste generation and under the control of laboratory personnel. The SAA must be a secondary containment bin to prevent the spread of potential leaks.
Step 4.4: Final Disposal
Once the waste container is full or reaches the institutional time limit (e.g., 180 days), arrange for its disposal.
-
Request Pickup: Complete and submit a chemical waste pickup request form to your institution's EHS office.[5]
-
Documentation: Maintain a copy of all waste disposal records for at least three years, as required by the EPA.[18]
By adhering to this structured, safety-first approach, you ensure that the disposal of 4'-Methyl-biphenyl-2-methanamine is conducted in a manner that protects you, your colleagues, and the environment, while maintaining full regulatory compliance.
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet]. Retrieved from [Link]
-
SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines - Operating Instructions. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
OSHA. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods to Treat, Control and Monitor Spilled Hazardous Materials. Retrieved from [Link]
-
SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]
-
Refining Community. (2010, September). Contamination in Amine Systems. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). Methenamine. Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
Chem Service. (2014, July 03). Safety Data Sheet: 2-Methylbiphenyl Solution. Retrieved from [Link]
-
Norwegian Scientific Committee for Food Safety. (2006, January 11). Risk assessment of health hazards from 4,4'-methylene dianiline (4,4'-MDA) migrated from polyamide cooking utensils. Retrieved from [Link]
-
Capot Chemical. (2020, September 23). MSDS of 2-Cyano-4'-methylbiphenyl. Retrieved from [Link]
-
Kanz, M. F., et al. (n.d.). Methylene Dianiline: Acute Toxicity and Effects on Biliary Function. PubMed - NIH. Retrieved from [Link]
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Personal protective equipment for handling 4'-Methyl-biphenyl-2-methanamine
Operational Safety & Handling Guide: 4'-Methyl-biphenyl-2-methanamine
Chemical Profile & Risk Assessment
Identity & Context
-
Chemical Name: 4'-Methyl-biphenyl-2-methanamine[1]
-
Synonyms: (4'-methyl[1,1'-biphenyl]-2-yl)methanamine; 2-(Aminomethyl)-4'-methylbiphenyl.[1]
-
Related CAS: 114772-53-1 (Nitrile Precursor); 114772-54-2 (Bromomethyl Precursor).[1]
-
Functional Class: Primary Benzylic Amine / Biphenyl Derivative.
Hazard Classification (Derived via Functional Group Analysis) As a specialized research intermediate without a globally harmonized SDS, safety protocols must be derived from its functional groups (Primary Amine + Lipophilic Biphenyl) and precursor data.
| Hazard Class | GHS Category (Est.) | Mechanism & Risk |
| Skin Corrosion/Irritation | Cat.[1] 1B or 2 | High Risk. Primary benzylic amines are strong bases. They can saponify skin lipids and cause chemical burns or severe dermatitis upon contact. |
| Serious Eye Damage | Cat. 1 | Critical Risk. Direct contact with dust or vapors can cause irreversible corneal damage due to high alkalinity. |
| Sensitization | Skin Sens. 1 | Likely.[2] Precursors (bromomethyl derivatives) are potent sensitizers. Benzylic amines often trigger allergic contact dermatitis. |
| Aquatic Toxicity | Acute/Chronic 1 | Environmental Hazard. The biphenyl core is highly lipophilic, leading to bioaccumulation and high toxicity in aquatic organisms (LC50 < 1 mg/L estimated). |
PPE Decision Matrix
Select Personal Protective Equipment (PPE) based on the physical state and duration of exposure. Do not rely on standard latex gloves.
Figure 1: Decision logic for PPE selection based on exposure risk.[1] Note that "Silver Shield" laminate gloves are required for prolonged contact due to the permeation potential of aromatic amines.
Operational Protocols
A. Storage & Stability
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Primary amines react with atmospheric CO₂ to form carbamate salts (white crusts), altering stoichiometry.
-
Temperature: Refrigerate (2–8°C).
-
Segregation: Isolate from Strong Oxidizers (e.g., permanganates, peroxides) and Acids to prevent exothermic neutralization or degradation.
B. Weighing & Transfer (Solid State)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood . If a hood is unavailable, use a powder containment balance enclosure.
-
Static Control: Use an antistatic gun or ionizer. Biphenyl derivatives are often fluffy, electrostatic solids that disperse easily.
-
Tooling: Use disposable antistatic spatulas. Do not use metal spatulas if the compound is being used in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to avoid trace metal contamination.[1]
C. Reaction Setup (Liquid/Solution)
-
Solvent Choice: Soluble in DCM, THF, Ethyl Acetate. Avoid acetone if forming imines is not desired.
-
Inerting: Purge reaction vessels with Nitrogen/Argon before addition.
-
Quenching:
-
Do not add water directly to the neat amine (exothermic).
-
Dilute with an organic solvent (e.g., Ethyl Acetate) first.
-
Wash with dilute (1M) HCl to protonate and extract the amine into the aqueous layer (if purification is required) or use saturated NH₄Cl for mild quenching.
-
Emergency Response & Waste Management
Spill Response Workflow
Do not wash down the drain. This compound is toxic to aquatic life.[3][4]
Figure 2: Step-by-step spill response protocol minimizing aquatic release.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[5][6][7] Time is critical to prevent corneal opacity.
-
Skin Contact:
-
Blot excess liquid (do not rub).
-
Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water. PEG is superior for solubilizing lipophilic amines.
-
Monitor for delayed redness (dermatitis).
-
Disposal
-
Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Explicitly tag as "Basic/Alkaline" and "Marine Pollutant".
-
Destruction: Incineration is the only approved method.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Cyano-4'-methylbiphenyl (Precursor). Retrieved from [1]
-
PubChem. (2025).[8] Compound Summary: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine.[1][8] National Library of Medicine.[8] Retrieved from [1][8]
-
UC Berkeley EHS. (2024). Glove Selection Guide for Aromatic Amines. Retrieved from [1]
-
Sigma-Aldrich. (2025). Product Specification: 4'-Bromomethyl-2-biphenylcarbonitrile. Retrieved from [1]
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- 2. 2-氰基-4′-溴甲基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. fishersci.com [fishersci.com]
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- 8. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine | C14H15N | CID 1394296 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
